4-(Bromomethyl)-1,1-difluorocyclohexane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-(bromomethyl)-1,1-difluorocyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrF2/c8-5-6-1-3-7(9,10)4-2-6/h6H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVBAHFKQTKRMAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CBr)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrF2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10693609 | |
| Record name | 4-(Bromomethyl)-1,1-difluorocyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10693609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
858121-94-5 | |
| Record name | 4-(Bromomethyl)-1,1-difluorocyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10693609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(bromomethyl)-1,1-difluorocyclohexane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Synthesis and Characterization of 4-(bromomethyl)-1,1-difluorocyclohexane
Introduction: The Significance of Gem-Difluorinated Scaffolds
In contemporary drug discovery and development, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern medicinal chemistry. The gem-difluoro (CF₂) motif, in particular, has garnered significant attention.[1][2] This structural unit serves as a lipophilic bioisostere for carbonyl groups and ethers, enhancing metabolic stability, modulating acidity (pKa), and improving membrane permeability of bioactive molecules.[3] The target molecule, 4-(bromomethyl)-1,1-difluorocyclohexane, is a valuable bifunctional building block.[4] The stable gem-difluoro group imparts the desired physicochemical properties, while the reactive bromomethyl handle allows for straightforward covalent linkage to a variety of substrates, making it an attractive intermediate for the synthesis of novel therapeutics and agrochemicals.[4]
This guide provides a comprehensive, field-proven methodology for the multi-step synthesis, purification, and rigorous characterization of this compound, grounded in established chemical principles and safety protocols.
Retrosynthetic Analysis and Strategic Approach
A logical retrosynthetic analysis of the target molecule dictates the overall synthetic strategy. The primary disconnections are the C-Br and C-F bonds. The bromomethyl group can be readily installed from a corresponding primary alcohol. The crucial gem-difluoro moiety is most efficiently generated from a ketone precursor via deoxofluorination. This leads to a commercially available starting material, 4-oxocyclohexanecarboxylic acid.
References
An In-depth Technical Guide to 4-(Bromomethyl)-1,1-difluorocyclohexane: Properties, Reactivity, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 4-(bromomethyl)-1,1-difluorocyclohexane, a key building block in modern medicinal chemistry. The strategic incorporation of the 1,1-difluorocyclohexane motif is a powerful tool for modulating the physicochemical and pharmacokinetic properties of drug candidates. This document delves into the synthesis, chemical properties, reactivity, and applications of this versatile intermediate, offering field-proven insights and detailed experimental considerations. By explaining the causality behind experimental choices and grounding claims in authoritative sources, this guide serves as a critical resource for researchers engaged in the design and synthesis of novel therapeutics.
Introduction: The Strategic Value of Fluorinated Scaffolds in Medicinal Chemistry
The introduction of fluorine into bioactive molecules is a well-established strategy in drug discovery to enhance metabolic stability, modulate lipophilicity, and improve binding affinity.[1] The gem-difluoro group (CF2) is of particular interest as a bioisosteric replacement for carbonyl groups or methylene moieties, offering a unique electronic and conformational profile.[2] The 1,1-difluorocyclohexane scaffold, in particular, has emerged as a valuable component in the design of novel therapeutics. This compound serves as a crucial intermediate, enabling the facile introduction of this beneficial motif into a wide range of molecular architectures. Its reactive bromomethyl handle allows for straightforward functionalization, making it a valuable tool for structure-activity relationship (SAR) studies and the synthesis of complex drug candidates.[1][3]
Physicochemical and Spectroscopic Properties
A thorough understanding of the physical and spectroscopic properties of this compound is essential for its effective use in synthesis and for the characterization of its derivatives.
Physical Properties
The physical properties of this compound are summarized in the table below. These properties are critical for reaction setup, purification, and storage.
| Property | Value | Source(s) |
| CAS Number | 858121-94-5 | [2][4] |
| Molecular Formula | C₇H₁₁BrF₂ | [1][5] |
| Molecular Weight | 213.06 g/mol | [1][5] |
| Appearance | Colorless liquid | [6] |
| Boiling Point | 195.0 ± 10.0 °C at 760 mmHg | [7] |
| Density | 1.41 g/cm³ | [5] |
| Flash Point | 71.7 ± 19.0 °C | [7] |
| Refractive Index | 1.44 | [8] |
| Storage | 2-8°C, sealed, dry | [5] |
Spectroscopic Profile
-
¹H NMR: The proton NMR spectrum is expected to show complex multiplets for the cyclohexane ring protons. The bromomethyl protons (CH₂Br) would likely appear as a doublet, coupled to the adjacent methine proton.
-
¹³C NMR: The carbon spectrum would display distinct signals for the difluorinated carbon, the carbon bearing the bromomethyl group, the bromomethyl carbon itself, and the remaining cyclohexane carbons. The signal for the CF₂ carbon would exhibit a characteristic triplet due to one-bond C-F coupling. A stereospecific three-bond C-F coupling may also be observed at low temperatures.[10]
-
Mass Spectrometry: The mass spectrum would be characterized by a molecular ion peak and an M+2 peak of nearly equal intensity, which is characteristic of a monobrominated compound due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[3] Common fragmentation patterns for alkyl halides include the loss of the halogen atom and alpha-cleavage.[11]
-
Infrared (IR) Spectroscopy: The IR spectrum would show characteristic C-H stretching and bending vibrations for the cyclohexane ring. The C-F stretching vibrations would appear in the region of 1000-1100 cm⁻¹.
Synthesis and Handling
The synthesis of this compound typically involves a multi-step sequence, starting from a readily available cyclohexanone precursor.
Synthetic Pathway
A plausible and efficient synthetic route is outlined below. This pathway leverages established fluorination and bromination methodologies.
Caption: Plausible synthetic route to this compound.
Causality in Synthesis:
-
Esterification: The initial esterification of 4-oxocyclohexane-1-carboxylic acid protects the carboxylic acid functionality and provides a suitable substrate for the subsequent fluorination step.
-
Deoxofluorination: The key step is the conversion of the ketone to the gem-difluoro group. Diethylaminosulfur trifluoride (DAST) is a common reagent for this transformation, although other modern fluorinating agents can also be employed.[12] This reaction proceeds via a nucleophilic attack of the ketone oxygen on the sulfur of DAST, followed by fluoride delivery.
-
Reduction: The ester is then reduced to the primary alcohol. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent suitable for this conversion. Careful workup is required to quench the excess reagent and isolate the alcohol.
-
Bromination: The final step is the conversion of the primary alcohol to the corresponding bromide. The Appel reaction, using triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄), is a mild and efficient method for this transformation, proceeding with high yield and minimal side products.[13]
Detailed Experimental Protocol: Bromination via Appel Reaction (Illustrative)
This protocol is based on a standard Appel reaction for the conversion of a primary alcohol to a bromide.[13]
Step-by-Step Methodology:
-
To a stirred solution of (4,4-difluorocyclohexyl)methanol (1.0 eq) and carbon tetrabromide (1.2 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add triphenylphosphine (1.2 eq) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to afford this compound.
Self-Validating System: The progress of the reaction can be monitored by TLC, observing the disappearance of the more polar alcohol starting material and the appearance of the less polar bromide product. The final product should be characterized by NMR and mass spectrometry to confirm its identity and purity.
Safety and Handling
This compound is a reactive alkylating agent and should be handled with appropriate safety precautions. It is advisable to consult the Safety Data Sheet (SDS) before use.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.[5][8]
Chemical Reactivity and Synthetic Applications
The reactivity of this compound is dominated by the electrophilic nature of the carbon atom in the bromomethyl group, making it an excellent substrate for nucleophilic substitution reactions.
Nucleophilic Substitution Reactions
The primary application of this building block is in Sₙ2 reactions, where the bromide is displaced by a variety of nucleophiles.
Caption: General scheme for nucleophilic substitution reactions.
Key Applications:
-
Williamson Ether Synthesis: Reaction with alkoxides or phenoxides provides access to a diverse range of ethers. This is a robust and widely used method for forming C-O bonds.[11][14]
-
Alkylation of Amines: Reaction with primary or secondary amines yields the corresponding secondary or tertiary amines, respectively. This is a fundamental transformation in the synthesis of many pharmaceutical compounds.
-
Formation of Thioethers: Reaction with thiolates is an efficient method for the synthesis of thioethers.
-
Introduction of Linkers in PROTACs: The bromomethyl group can be used to attach the 1,1-difluorocyclohexane moiety to a linker, which is then connected to a warhead and an E3 ligase ligand in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[15][16]
Influence of the 1,1-Difluorocyclohexane Ring on Reactivity
The gem-difluoro group is strongly electron-withdrawing, which can have a modest influence on the reactivity of the adjacent bromomethyl group. This effect is transmitted through the sigma bonds of the cyclohexane ring. However, for a primary bromide, the Sₙ2 reaction is generally facile and the electronic effect of the distant CF₂ group is not expected to be prohibitive.
The Role of the 1,1-Difluorocyclohexane Moiety in Drug Design
The incorporation of the 1,1-difluorocyclohexane moiety, facilitated by the use of this compound, can have several beneficial effects on the properties of a drug candidate.
-
Metabolic Stability: The C-F bond is significantly stronger than the C-H bond, making the difluorinated position resistant to metabolic oxidation by cytochrome P450 enzymes. This can lead to an increased half-life and improved pharmacokinetic profile.[1]
-
Lipophilicity: The introduction of fluorine generally increases lipophilicity, which can enhance membrane permeability and oral bioavailability. However, the effect of a gem-difluoro group is more nuanced and can sometimes lead to a slight decrease in lipophilicity compared to its non-fluorinated counterpart, which can be advantageous in optimizing ADME properties.[2]
-
Conformational Control: The bulky and electronegative fluorine atoms can influence the conformational preference of the cyclohexane ring, which can be exploited to lock the molecule in a bioactive conformation for optimal target engagement.
-
pKa Modulation: The strong electron-withdrawing nature of the CF₂ group can lower the pKa of nearby acidic or basic functional groups, which can be used to fine-tune the ionization state of a drug at physiological pH.
While specific examples of marketed drugs containing the 4-(substituted-methyl)-1,1-difluorocyclohexane core are not readily identifiable, the strategic use of the 1,1-difluorocyclohexane motif is a growing area of interest in the development of novel kinase inhibitors and GPCR antagonists.[17][18]
Conclusion
This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its readily functionalizable handle, coupled with the beneficial properties imparted by the 1,1-difluorocyclohexane moiety, makes it an attractive tool for the synthesis of novel therapeutic agents with improved pharmacokinetic and pharmacodynamic profiles. A thorough understanding of its synthesis, reactivity, and the strategic rationale for its use, as detailed in this guide, will empower researchers to effectively leverage this important intermediate in their drug discovery programs.
References
- 1. Ether synthesis by etherification (alkylation) [organic-chemistry.org]
- 2. 4-Bromomethyl-1,1-difluoro-cyclohexane(858121-94-5) 1H NMR [m.chemicalbook.com]
- 3. Video: Mass Spectrometry: Alkyl Halide Fragmentation [jove.com]
- 4. calpaclab.com [calpaclab.com]
- 5. This compound [myskinrecipes.com]
- 6. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 7. This compound Price from Supplier Brand Shanghai Amole Biotechnology Co., Ltd. on Chemsrc.com [m.chemsrc.com]
- 8. 858121-94-5 this compound AKSci 3357AC [aksci.com]
- 9. 4-Bromomethyl-1,1-difluoro-cyclohexane | 858121-94-5 [chemicalbook.com]
- 10. Page loading... [wap.guidechem.com]
- 11. youtube.com [youtube.com]
- 12. CN105061188A - Preparation method of 4,4-difluorocyclohexanecarboxylic acid - Google Patents [patents.google.com]
- 13. TCI Practical Example: Bromination of an Alkyl Alcohol through the Appel Reaction | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 14. francis-press.com [francis-press.com]
- 15. rsc.org [rsc.org]
- 16. cris.unibo.it [cris.unibo.it]
- 17. pure.ed.ac.uk [pure.ed.ac.uk]
- 18. Fragment-based drug design facilitates selective kinase inhibitor discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Conformational Analysis of the 1,1-Difluorocyclohexane Ring System
Abstract
The conformational landscape of substituted cyclohexanes is a foundational concept in stereochemistry, with profound implications for molecular recognition, reactivity, and biological activity. The introduction of geminal fluorine substituents at a single carbon atom, as seen in 1,1-difluorocyclohexane, presents a fascinating and complex case study. This technical guide provides a comprehensive exploration of the conformational analysis of 1,1-difluorocyclohexane, synthesizing theoretical principles with practical experimental and computational methodologies. We will delve into the subtle interplay of steric, electrostatic, and stereoelectronic effects, particularly the anomeric-like interactions, that govern the equilibrium of its chair conformations. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the nuanced conformational behavior of fluorinated organic molecules.
Introduction: The Significance of Fluorine in Cyclohexane Systems
Organofluorine compounds are of immense importance across various scientific disciplines, from pharmaceuticals and agrochemicals to materials science.[1] The substitution of hydrogen with fluorine, the most electronegative element, can dramatically alter a molecule's physicochemical properties, including its acidity, lipophilicity, metabolic stability, and conformational preferences.[1][2] In the context of cyclohexane rings, a common scaffold in bioactive molecules, understanding the conformational bias imparted by fluorine is critical for rational molecular design.
1,1-Difluorocyclohexane serves as a pivotal model system for dissecting the intricate forces that dictate three-dimensional structure. Unlike its non-fluorinated or monofluorinated counterparts, the gem-difluoro substitution introduces a unique set of interactions that challenge simple steric arguments. A thorough analysis of this system provides valuable insights that can be extrapolated to more complex fluorinated molecules, aiding in the design of novel therapeutics and advanced materials with precisely controlled conformations.
The Dynamic Cyclohexane Ring: A Brief Overview
The cyclohexane ring predominantly adopts a chair conformation to minimize angular and torsional strain. In this conformation, the substituents can occupy two distinct positions: axial (parallel to the principal C3 axis) and equatorial (pointing away from the ring). Through a process of ring inversion, or chair flipping, axial and equatorial positions interconvert.
For a monosubstituted cyclohexane, the substituent generally prefers the more sterically spacious equatorial position to avoid unfavorable 1,3-diaxial interactions with the axial hydrogens on the same side of the ring. The energetic preference for the equatorial position is quantified by the "A-value," which is the difference in Gibbs free energy (ΔG) between the equatorial and axial conformers.[3]
Deconstructing the Conformational Preferences of 1,1-Difluorocyclohexane
The conformational equilibrium of 1,1-difluorocyclohexane is governed by a delicate balance of several competing factors:
-
Steric Effects: While fluorine is relatively small, the presence of two fluorine atoms on the same carbon creates localized steric demand.
-
Electrostatic Interactions: The highly polar C-F bonds lead to significant dipole-dipole interactions. Repulsion between the two C-F bond dipoles is a key consideration.[1]
-
Hyperconjugation and Anomeric-like Effects: Stereoelectronic interactions, such as hyperconjugation, play a crucial role in stabilizing certain conformations. In 1,1-difluorocyclohexane, a stabilizing anomeric-like interaction, specifically an nF → σ*CF interaction, has been proposed to contribute to its stability, despite the inherent F-C-F repulsion.[1][4] This involves the donation of electron density from a lone pair on one fluorine atom into the antibonding orbital of the adjacent C-F bond.
Quantum-chemical studies have been instrumental in dissecting these interactions, revealing that the stability of 1,1-difluorocyclohexane is a consequence of this anomeric-like hyperconjugation, which counteracts the electrostatic repulsion between the fluorine atoms.[1][4]
Experimental Elucidation of Conformational Equilibria
A combination of spectroscopic techniques provides the experimental foundation for understanding the conformational dynamics of 1,1-difluorocyclohexane.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful and widely used technique for studying conformational equilibria in solution.[5]
-
Variable-Temperature (VT) NMR: At room temperature, the chair-flipping of 1,1-difluorocyclohexane is rapid on the NMR timescale, resulting in averaged signals for the axial and equatorial environments. As the temperature is lowered, the rate of interconversion decreases. At a sufficiently low temperature (the coalescence temperature), the signals for the individual conformers begin to resolve, and at even lower temperatures, sharp, distinct signals for each conformer can be observed.[6] By integrating the signals corresponding to the axial and equatorial fluorine atoms (or adjacent protons), the relative populations of the conformers can be determined, allowing for the calculation of the free energy difference (ΔG).
-
Coupling Constants: The magnitude of three-bond scalar coupling constants (³J) is dependent on the dihedral angle between the coupled nuclei, as described by the Karplus equation. In cyclohexane systems, the ³JHH coupling between vicinal axial-axial protons is typically large (10-13 Hz), while axial-equatorial and equatorial-equatorial couplings are smaller (2-5 Hz). Similarly, ³JHF couplings are stereospecific. For instance, a large axial-axial vicinal H-F coupling constant (J(Hax–Fax)) of 34.3 cps has been observed in the low-temperature 19F NMR spectrum of 1,1-difluorocyclohexane.[6] The observed, time-averaged coupling constant at room temperature is a weighted average of the coupling constants in the individual conformers, providing another means to quantify the conformational equilibrium.
-
Sample Preparation: Prepare a dilute solution (e.g., 5-10 mg/mL) of 1,1-difluorocyclohexane in a suitable low-freezing point solvent (e.g., deuterated chloroform, acetone-d6, or a mixture of CS₂ and CFCl₃).[6]
-
Initial Spectrum Acquisition: Acquire a standard 19F NMR spectrum at ambient temperature (e.g., 298 K).
-
Low-Temperature Measurements: Gradually lower the temperature of the NMR probe in decrements (e.g., 10 K). Allow the sample to equilibrate at each temperature for several minutes before acquiring a spectrum.
-
Determination of Coalescence Temperature: Identify the temperature at which the separate signals for the axial and equatorial fluorines merge into a single broad peak.
-
Low-Temperature Spectrum: Continue to lower the temperature until well-resolved, sharp signals for both conformers are obtained (e.g., -90 °C or 183 K).[6][7]
-
Data Analysis: Integrate the signals corresponding to the axial and equatorial fluorine atoms in the low-temperature spectrum to determine their relative populations (K = [equatorial]/[axial]).
-
Calculation of ΔG: Use the following equation to calculate the free energy difference: ΔG = -RTlnK, where R is the gas constant and T is the temperature in Kelvin.
Vibrational Spectroscopy (Infrared and Raman)
Infrared (IR) and Raman spectroscopy can also be used to study conformational isomers, as different conformers will have distinct vibrational frequencies. By monitoring the changes in the intensities of characteristic vibrational bands as a function of temperature, the conformational equilibrium can be assessed. While less direct than NMR for quantitative analysis in solution, vibrational spectroscopy can provide valuable data, particularly for gas-phase studies and for corroborating the presence of multiple conformers.[8][9]
Computational Chemistry: A Powerful Predictive and Interpretive Tool
Theoretical calculations are indispensable for a detailed understanding of the conformational landscape of 1,1-difluorocyclohexane. They allow for the calculation of the relative energies of different conformers and the dissection of the various contributing energetic factors.
-
Quantum Mechanics (QM): High-level ab initio and density functional theory (DFT) methods are employed to accurately calculate the energies of the different chair and boat conformations. These calculations can provide insights into the geometric parameters (bond lengths, bond angles, dihedral angles) and the electronic structure of each conformer.[1][10]
-
Natural Bond Orbital (NBO) Analysis: NBO analysis is a powerful tool for interpreting the results of QM calculations. It allows for the quantification of hyperconjugative interactions, such as the nF → σ*CF anomeric-like effect, providing a quantitative measure of their stabilizing contribution.[1]
-
Structure Building: Construct 3D models of the possible conformers of 1,1-difluorocyclohexane (chair, twist-boat, etc.).
-
Geometry Optimization: Perform geometry optimization for each conformer using a suitable level of theory (e.g., DFT with a basis set like 6-311+G(d,p) or higher). This step locates the minimum energy structure for each conformer.
-
Frequency Calculation: Perform frequency calculations on the optimized geometries to confirm that they are true minima (no imaginary frequencies) and to obtain thermochemical data (zero-point vibrational energies, thermal corrections to enthalpy and entropy).
-
Single-Point Energy Calculation: For higher accuracy, perform single-point energy calculations on the optimized geometries using a more sophisticated level of theory or a larger basis set.
-
Data Analysis: Compare the calculated Gibbs free energies of the conformers to determine their relative stabilities and predict the equilibrium populations.
-
NBO Analysis (Optional): Perform NBO analysis on the optimized structures to investigate stereoelectronic interactions.
Integrating Experimental and Computational Data: A Holistic View
The most robust understanding of the conformational behavior of 1,1-difluorocyclohexane is achieved by integrating the findings from both experimental and computational approaches. Experimental data from NMR provides a real-world measure of the conformational equilibrium in a specific solvent and at a given temperature. Computational studies, on the other hand, provide a detailed energetic and electronic picture in the gas phase, which can be extended to model solvent effects. Discrepancies between experimental and computational results can often lead to new insights and a more refined understanding of the system.
| Parameter | Experimental Value | Computational Prediction | Key Insight |
| ΔG (Equatorial vs. Axial F) | Solvent Dependent | Varies with level of theory | The small energy difference highlights the competing nature of stabilizing and destabilizing interactions. |
| ³JHax-Fax | ~34.3 Hz[6] | Can be calculated | The large coupling constant confirms a significant population of the conformer with an axial fluorine. |
| Anomeric-like Stabilization | Inferred from equilibrium | Quantified by NBO analysis[1] | Confirms the importance of stereoelectronic effects in overriding purely steric considerations. |
Implications for Drug Design and Materials Science
The conformational preferences of fluorinated cyclohexanes have significant implications for their application in drug design and materials science.
-
Drug Design: The three-dimensional shape of a molecule is paramount for its interaction with biological targets such as enzymes and receptors. By understanding and controlling the conformational equilibrium of a fluorinated cyclohexane moiety within a drug candidate, it is possible to pre-organize the molecule into its bioactive conformation, potentially leading to enhanced potency and selectivity. The introduction of a 1,1-difluoro group can serve as a conformational lock or bias, influencing the overall topology of the molecule.
-
Materials Science: The strong C-F bond dipoles and the unique conformational behavior of fluorinated cyclohexanes can be exploited in the design of advanced materials. For instance, in liquid crystals, the shape and polarity of the constituent molecules are critical for their mesogenic properties.[1] The predictable conformational behavior of 1,1-difluorocyclohexane makes it a valuable building block for creating materials with tailored properties.
Conclusion
The conformational analysis of 1,1-difluorocyclohexane reveals a fascinating interplay of steric, electrostatic, and stereoelectronic effects. Simple models based solely on steric hindrance are insufficient to explain its behavior. Instead, a deeper appreciation of anomeric-like hyperconjugative interactions is required. The synergy between experimental techniques, particularly variable-temperature NMR spectroscopy, and high-level computational methods provides a powerful paradigm for elucidating the complex conformational landscapes of fluorinated organic molecules. The insights gained from studying this seemingly simple molecule have far-reaching implications for the rational design of new pharmaceuticals and advanced materials.
References
- 1. Difluorinated Cyclohexanes: Energetics and Intra‐ and Intermolecular Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorine - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.aip.org [pubs.aip.org]
- 7. Nuclear Magnetic Resonance Spectroscopy. A Stereospecific J(CF) Coupling in the Low-Temperature C Nmr Spectrum of 1,1-Difluorocyclohexane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Vibrational spectroscopy of 1,1-difluorocyclopropane-d0, -d2, and -d4: the equilibrium structure of difluorocyclopropane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Stability and Storage of 4-(Bromomethyl)-1,1-difluorocyclohexane
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Bromomethyl)-1,1-difluorocyclohexane (CAS No. 858121-94-5) is a valuable saturated carbocyclic building block in modern medicinal chemistry and drug development.[1][2] Its utility lies in the strategic introduction of the 1,1-difluorocyclohexyl moiety into target molecules. This group can enhance metabolic stability, modulate lipophilicity, and improve the overall pharmacokinetic profile of a drug candidate. The compound's integrity is therefore paramount to ensure the reliability and reproducibility of synthetic outcomes.
The stability of this reagent is dictated by the interplay between its reactive bromomethyl group and the robust, fluorinated aliphatic ring. Understanding its intrinsic chemical properties is essential for preventing degradation and preserving its purity from procurement to application. This guide provides a comprehensive analysis of the factors influencing the stability of this compound, details its primary degradation pathways, and establishes field-proven protocols for its optimal storage and handling.
Chemical Structure and Intrinsic Stability
The stability profile of this compound is best understood by examining its constituent functional groups.
Analysis of Functional Groups
-
The Reactive Center (Bromomethyl Group): The primary locus of reactivity is the C-Br bond in the bromomethyl substituent. As a primary alkyl bromide, this group is highly susceptible to nucleophilic substitution reactions. The bromine atom is an excellent leaving group, making the benzylic-like carbon an electrophilic site prone to attack by a wide range of nucleophiles.[3] This inherent reactivity is key to its synthetic utility but also represents its main vulnerability to degradation.
-
The Stabilizing Moiety (1,1-Difluorocyclohexane Ring): The geminal difluoro group on the cyclohexane ring imparts significant chemical stability. The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, rendering this part of the molecule resistant to many chemical transformations.[4] This fluorinated scaffold is thermally robust and generally unreactive under the conditions that would typically affect the bromomethyl group.
Key Factors Influencing Stability
The long-term stability of the compound is a function of controlling its exposure to external factors that can initiate degradation. The primary environmental factors of concern are moisture, light, elevated temperature, and chemical contaminants.
Caption: Key environmental factors affecting the stability of the title compound.
Primary Degradation Pathways
Understanding the mechanisms by which this compound degrades is crucial for developing effective storage strategies.
Hydrolysis
The most significant and common degradation pathway is hydrolysis. Alkyl bromides are well-known to be susceptible to hydrolysis, a nucleophilic substitution reaction where water acts as the nucleophile.[5][6] This reaction converts the bromomethyl group into a hydroxymethyl group, yielding 4-(hydroxymethyl)-1,1-difluorocyclohexane and hydrogen bromide (HBr) as a byproduct.
Mechanism: C₇H₁₁BrF₂ + H₂O → C₇H₁₂OF₂ + HBr
The formation of HBr can render the solution acidic, which may catalyze further degradation or unwanted side reactions in subsequent synthetic steps. The rate of hydrolysis can be slow at neutral pH but is accelerated by the presence of stronger nucleophiles or bases.[6][7]
Photodegradation
The carbon-bromine bond is susceptible to homolytic cleavage upon exposure to light, particularly in the UV spectrum.[8] This photolytic process generates a bromine radical and a 4-(1,1-difluorocyclohexyl)methyl radical. These highly reactive radical species can then participate in a variety of secondary reactions, including dimerization, disproportionation, or reaction with solvents, leading to a complex mixture of impurities and a reduction in the product's purity.
Thermal Decomposition
While the fluorinated cyclohexane core is thermally stable, the overall molecule has its limits.[9][10] The compound has a reported flash point of 72°C and a boiling point of 195°C.[11] While significant decomposition is not expected at ambient temperatures, prolonged exposure to elevated temperatures can accelerate the rate of other degradation pathways, such as hydrolysis, and may eventually lead to thermal decomposition.
Recommended Storage and Handling Protocols
To ensure the long-term integrity and performance of this compound, adherence to strict storage and handling protocols is essential.
Optimal Storage Conditions
The following conditions are recommended for the long-term storage of this reagent. Supplier recommendations consistently point towards refrigerated and dry conditions as being optimal.[11][12]
| Parameter | Recommendation | Rationale |
| Temperature | 2–8 °C (Refrigerated) | Minimizes the rate of all potential degradation pathways, particularly hydrolysis.[11][12] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces atmospheric moisture and oxygen, preventing hydrolysis and potential oxidative side reactions.[13] |
| Light Exposure | Protect from Light (Amber Vial/Opaque Container) | Prevents photolytic cleavage of the sensitive C-Br bond.[8] |
| Container | Original Supplier Bottle or Borosilicate Glass with PTFE-lined Cap | Ensures chemical compatibility and provides a tight seal against moisture ingress.[14][15] |
Handling Procedures
Proper handling is critical to prevent the introduction of contaminants that can compromise the material's stability.
-
Equilibration: Before opening, allow the container to warm to room temperature to prevent condensation of atmospheric moisture onto the cold chemical.
-
Inert Environment: Conduct all transfers in a well-ventilated fume hood and, for maximum protection, under a blanket of inert gas (e.g., argon or nitrogen).
-
Dry Equipment: Use oven-dried glassware and dry, inert syringes or cannulas for transfers to avoid introducing water.
-
Seal Tightly: After use, flush the headspace of the container with an inert gas before tightly sealing the cap. Parafilm or vinyl tape can be used for an additional seal.[15]
-
Segregation: Store away from incompatible materials, especially strong bases, nucleophiles, and oxidizing agents.[16][17]
Experimental Verification of Stability
A self-validating protocol involves routine checks and, if necessary, a more rigorous study to confirm the material's integrity.
Protocol for Routine Quality Control
Upon receiving a new batch or before using material that has been stored for an extended period, perform the following checks:
-
Visual Inspection: The compound should be a clear, colorless liquid.[11] Any discoloration (e.g., yellow or brown tints) may indicate degradation.
-
Purity Analysis via GC-MS or ¹H NMR:
-
GC-MS: Acquire a chromatogram and mass spectrum. Check for the presence of a peak corresponding to the hydrolyzed product, 4-(hydroxymethyl)-1,1-difluorocyclohexane (M.W. 150.17 g/mol ).
-
¹H NMR: Dissolve a small sample in an anhydrous deuterated solvent (e.g., CDCl₃). The presence of the hydrolyzed alcohol will be indicated by a new set of signals, distinct from the parent bromomethyl compound.
-
-
Water Content Analysis: Perform Karl Fischer titration to ensure the water content is minimal, as excess water can promote hydrolysis during storage.
Workflow for a Forced Degradation Study
A forced degradation study can be conducted to rigorously assess stability under stress conditions. This workflow provides a framework for such an investigation.
Caption: Workflow for a forced degradation study.
Conclusion
This compound is a stable compound when stored under appropriate conditions. Its primary vulnerabilities are hydrolysis due to moisture and photolysis from light exposure. The integrity of this crucial building block is best maintained by strict adherence to a storage protocol of refrigeration (2-8°C) in a tightly sealed, opaque container under an inert atmosphere. By implementing the handling procedures and verification methods outlined in this guide, researchers and drug development professionals can ensure the compound's purity and reactivity, leading to more reliable and successful synthetic outcomes.
References
- 1. This compound [myskinrecipes.com]
- 2. chem-contract.com [chem-contract.com]
- 3. quora.com [quora.com]
- 4. mrzgroup.umd.edu [mrzgroup.umd.edu]
- 5. Furman Chemistry 120: Organic / Multistep Nucleophilic Substitution (SN1): Hydrolysis of Alkyl Bromides [furmanchm120.pbworks.com]
- 6. researchgate.net [researchgate.net]
- 7. US2819319A - Production of alcohols by hydrolysis of alkyl bromides - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Cyclopropane chemistry. Part III. Thermal decomposition of some halogenopolyfluorocyclopropanes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 11. 4-Bromomethyl-1,1-difluoro-cyclohexane | 858121-94-5 [chemicalbook.com]
- 12. 858121-94-5|this compound|BLD Pharm [bldpharm.com]
- 13. Safe handling and storage of chemicals - Sciencemadness Wiki [sciencemadness.org]
- 14. towson.edu [towson.edu]
- 15. Laboratory Safety Manual - Chapter 04: Proper Storage of Chemicals in Laboratories [policies.unc.edu]
- 16. Safe Handling and Storage Guidelines for Cyclohexane | Aure Chemical [aurechem.com]
- 17. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
Health and safety information for handling 4-(bromomethyl)-1,1-difluorocyclohexane
An In-Depth Technical Guide to the Safe Handling of 4-(Bromomethyl)-1,1-difluorocyclohexane
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of this compound (CAS No. 858121-94-5). As a specialized building block in areas like protein degradation, its unique chemical properties necessitate a robust understanding of its potential hazards and the implementation of rigorous safety protocols.[1] This guide is designed to instill a culture of safety through expertise-driven procedures and self-validating protocols.
Compound Identification and Physicochemical Properties
A foundational aspect of safe laboratory practice is a thorough understanding of the physical and chemical properties of the substances being handled. These properties dictate storage conditions, appropriate handling techniques, and potential physical hazards.
| Property | Value | Source(s) |
| CAS Number | 858121-94-5 | [1],[2],[3] |
| Molecular Formula | C₇H₁₁BrF₂ | [1],[2],[3] |
| Molecular Weight | 213.06 g/mol | [1],[2],[3] |
| Synonyms | 1,1-Difluoro-4-(bromomethyl)cyclohexane | [2] |
| Appearance | Colorless liquid | [2] |
| Boiling Point | 195 °C at 760 mmHg | [2],[4] |
| Density | 1.41 g/cm³ | [2],[3] |
| Flash Point | 72 °C (161 °F) | [2] |
Hazard Identification and Risk Assessment
This compound is classified as hazardous under the Globally Harmonized System (GHS).[5][6][7] A proactive risk assessment is crucial before any handling occurs. The causality behind this assessment stems from the compound's chemical structure: as a brominated alkane, it possesses the potential to be an alkylating agent, while the difluorocyclohexane moiety imparts specific solubility and reactivity characteristics.
GHS Classification Summary
| Pictogram | Signal Word | Hazard Statements | Precautionary Statements (Selected) |
|
| Warning | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | P261: Avoid breathing vapors.P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P405: Store locked up. |
Toxicological Insights and Rationale
While specific toxicological studies on this compound are not extensively published, its GHS classification warrants significant caution. The hazards are consistent with other functionalized halogenated hydrocarbons.
-
Irritation (H315, H319, H335): The compound can cause local inflammation and damage to the skin, eyes, and respiratory tract upon contact. This is a common property of reactive organic halides.
-
Acute Toxicity (H302): "Harmful if swallowed" indicates that ingestion can lead to significant adverse health effects.
-
Uninvestigated Chronic Effects: The long-term toxicological properties have not been thoroughly investigated. Brominated organic compounds can, in some cases, pose risks to the liver and kidneys upon chronic exposure.[8][9] Therefore, it is imperative to treat this compound as potentially hazardous with chronic exposure and minimize all routes of contact.
Risk Assessment Workflow
A dynamic risk assessment should precede any experimental work. This process ensures that hazards are identified, and appropriate controls are implemented and verified.
References
- 1. calpaclab.com [calpaclab.com]
- 2. 4-Bromomethyl-1,1-difluoro-cyclohexane | 858121-94-5 [chemicalbook.com]
- 3. 858121-94-5 this compound AKSci 3357AC [aksci.com]
- 4. This compound Price from Supplier Brand Shanghai Amole Biotechnology Co., Ltd. on Chemsrc.com [m.chemsrc.com]
- 5. GHS Classification Summary - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. GHS Classification Summary (Rev.9) - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. era-environmental.com [era-environmental.com]
- 8. epa.gov [epa.gov]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
Methodological & Application
Application Notes and Protocols: A Comprehensive Guide to the Selective N-Alkylation of Primary Amines with 4-(Bromomethyl)-1,1-difluorocyclohexane
Introduction: The Strategic Value of the 1,1-Difluorocyclohexane Moiety in Modern Drug Discovery
The incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacokinetic properties of drug candidates. The 1,1-difluorocyclohexane motif, in particular, has emerged as a valuable bioisosteric replacement for various common structural motifs in drug discovery. Its introduction can lead to favorable modulations of key drug-like properties such as pKa and lipophilicity, and it has the potential to enhance metabolic stability by blocking metabolically labile C-H bonds. The C-F bond is significantly stronger than a C-H bond, making it resistant to oxidative metabolism by cytochrome P450 enzymes. This application note provides a detailed protocol for the coupling of 4-(bromomethyl)-1,1-difluorocyclohexane, a key building block, with primary amines to generate novel secondary amines of significant interest for pharmaceutical development.
Reaction Mechanism and Rationale for Protocol Design
The coupling of this compound with a primary amine proceeds via a classical bimolecular nucleophilic substitution (SN2) reaction. The primary amine, possessing a lone pair of electrons on the nitrogen atom, acts as the nucleophile, attacking the electrophilic carbon of the bromomethyl group. The bromide ion serves as a good leaving group, facilitating the formation of a new carbon-nitrogen bond.
A significant challenge in the N-alkylation of primary amines is the potential for over-alkylation. The secondary amine product is often more nucleophilic than the starting primary amine, leading to a subsequent reaction with the alkyl halide to form a tertiary amine and, potentially, a quaternary ammonium salt.[1] To achieve selective mono-alkylation, the reaction conditions must be carefully controlled. This protocol employs a mild inorganic base, potassium carbonate, in a polar aprotic solvent. The base plays a crucial role in neutralizing the hydrobromic acid (HBr) generated during the reaction, thus preventing the protonation and deactivation of the primary amine nucleophile.[2] The use of a slight excess of the primary amine or careful control of the stoichiometry of the alkylating agent can also favor mono-alkylation.
Experimental Workflow Diagram
Caption: Overall experimental workflow for the synthesis of N-alkyl-4-(1,1-difluorocyclohexyl)methanamines.
Detailed Experimental Protocol
This protocol provides a general procedure for the selective mono-N-alkylation of a primary amine with this compound.
Materials and Equipment
-
This compound (CAS: 858121-94-5)
-
Primary amine of choice
-
Anhydrous N,N-dimethylformamide (DMF) or acetonitrile (MeCN)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Temperature-controlled heating mantle or oil bath
-
Standard laboratory glassware for work-up and purification
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Rotary evaporator
Reagent Preparation
-
This compound Solution: If desired, prepare a stock solution of this compound in the chosen anhydrous solvent.
-
Primary Amine Solution: If the primary amine is a solid, dissolve it in the chosen anhydrous solvent.
Reaction Procedure
-
To a dry round-bottom flask equipped with a magnetic stir bar, add the primary amine (1.0 - 1.2 equivalents) and anhydrous potassium carbonate (2.0 equivalents).
-
Add anhydrous DMF or MeCN to achieve a suitable concentration (typically 0.1-0.5 M with respect to the limiting reagent).
-
Stir the suspension under an inert atmosphere (nitrogen or argon) for 10-15 minutes at room temperature.
-
Add this compound (1.0 equivalent) to the stirred suspension. The addition can be done neat or as a solution in the reaction solvent. For exothermic reactions, consider adding the alkyl bromide dropwise at 0 °C.
-
Heat the reaction mixture to a temperature between room temperature and 80 °C. The optimal temperature will depend on the reactivity of the primary amine.
-
Monitor the progress of the reaction by TLC or LC-MS until the starting this compound is consumed (typically 4-24 hours).
Work-up and Purification
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine to remove residual DMF and inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired N-substituted-4-(1,1-difluorocyclohexyl)methanamine.[3]
Table of Reaction Parameters
The following table provides a general guideline for reaction conditions. Optimization may be required for specific primary amines.
| Parameter | Recommended Condition | Rationale |
| Stoichiometry (Amine:Bromide) | 1.0 - 1.2 : 1.0 | A slight excess of the amine can help to minimize dialkylation. |
| Base | K₂CO₃ or Cs₂CO₃ | Mild, effective bases for neutralizing HBr without promoting side reactions.[4] |
| Solvent | Anhydrous DMF or MeCN | Polar aprotic solvents that facilitate SN2 reactions.[5] |
| Temperature | Room Temperature to 80 °C | Dependent on the nucleophilicity of the primary amine. |
| Reaction Time | 4 - 24 hours | Monitored by TLC or LC-MS for completion. |
Characterization of N-Alkyl-4-(1,1-difluorocyclohexyl)methanamines
The successful synthesis of the target secondary amine can be confirmed by standard spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect to see characteristic signals for the protons on the cyclohexane ring, a new signal for the N-H proton (which may be broad), and signals corresponding to the alkyl group of the primary amine. The methylene protons adjacent to the nitrogen will be shifted downfield.
-
¹³C NMR: The spectrum will show signals for the carbons of the difluorocyclohexane ring, with the carbon bearing the two fluorine atoms exhibiting a characteristic triplet due to C-F coupling. New signals for the alkyl group from the primary amine will also be present.
-
¹⁹F NMR: A single resonance is expected for the two equivalent fluorine atoms.
-
-
Mass Spectrometry (MS):
-
Electrospray ionization (ESI) mass spectrometry should show the protonated molecular ion [M+H]⁺, confirming the molecular weight of the product.
-
Troubleshooting and Considerations
-
Low Conversion: If the reaction is sluggish, consider increasing the temperature or using a more polar solvent. Ensure all reagents and solvents are anhydrous.
-
Over-alkylation: If significant amounts of the tertiary amine are observed, reduce the reaction temperature, use a slight excess of the primary amine, or add the alkyl bromide more slowly. A competitive deprotonation/protonation strategy using the amine hydrobromide salt can also be employed for enhanced selectivity.[5]
-
Purification Challenges: The polarity of the secondary amine product will depend on the nature of the alkyl substituent. Adjust the eluent system for column chromatography accordingly.
Conclusion
This application note provides a robust and detailed protocol for the selective N-alkylation of primary amines with this compound. The resulting N-substituted 4-(1,1-difluorocyclohexyl)methanamine derivatives are valuable building blocks for the synthesis of novel compounds in drug discovery and development. By carefully controlling the reaction conditions, high yields of the desired mono-alkylated product can be achieved.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. benchchem.com [benchchem.com]
- 4. Sciencemadness Discussion Board - Forest of amines! (saccharin to cyclic and asymmetric amines) - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of Novel APIs using 4-(bromomethyl)-1,1-difluorocyclohexane as a Precursor
Introduction: The Strategic Value of the 1,1-Difluorocyclohexane Moiety in Modern Drug Discovery
The incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacokinetic properties of drug candidates. The gem-difluoro group (CF₂) is of particular interest as a bioisosteric replacement for carbonyl groups or as a means to block metabolic oxidation, thereby enhancing the stability and bioavailability of active pharmaceutical ingredients (APIs). The 1,1-difluorocyclohexane motif, in particular, provides a desirable three-dimensional structure that can improve target engagement and optimize ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
This technical guide provides a comprehensive overview of the synthetic utility of 4-(bromomethyl)-1,1-difluorocyclohexane, a versatile precursor for the synthesis of novel APIs. The reactive bromomethyl handle serves as a key electrophilic site for the introduction of a wide array of functional groups and pharmacophores through nucleophilic substitution and other transformations. We present detailed, field-proven protocols for the synthesis of key intermediates, offering researchers and drug development professionals a practical guide to leveraging this valuable building block in their synthetic campaigns.
Core Synthetic Strategies and Mechanistic Considerations
The primary mode of reactivity for this compound is nucleophilic substitution at the methylene carbon bearing the bromine atom. The electron-withdrawing nature of the gem-difluoro group on the cyclohexane ring can have a modest activating effect on the adjacent electrophilic center. The choice of solvent, base, and reaction temperature are critical parameters to control for achieving optimal yields and minimizing side reactions.
The following sections detail specific protocols for key transformations, providing both the "how" and the "why" behind the experimental design.
Application 1: Synthesis of Aryl Ethers via Williamson Ether Synthesis
Aryl ethers are prevalent motifs in a vast number of APIs. The Williamson ether synthesis provides a robust and reliable method for their preparation from this compound and various phenolic nucleophiles.
Protocol 1: Synthesis of 1,1-Difluoro-4-((4-fluorophenoxy)methyl)cyclohexane
This protocol details the synthesis of a fluorinated aryl ether, a common substructure in modern drug candidates.
Reaction Scheme:
Caption: Williamson ether synthesis of a fluorinated aryl ether.
Materials:
| Reagent/Solvent | M.W. | Quantity | Moles |
| This compound | 213.06 | 1.0 g | 4.69 mmol |
| 4-Fluorophenol | 112.11 | 0.58 g | 5.16 mmol |
| Potassium Carbonate (K₂CO₃) | 138.21 | 1.30 g | 9.38 mmol |
| N,N-Dimethylformamide (DMF) | 73.09 | 20 mL | - |
| Ethyl Acetate (EtOAc) | 88.11 | - | - |
| Brine (saturated NaCl solution) | - | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | - | - |
Instrumentation:
-
Round-bottom flask (50 mL)
-
Magnetic stirrer with heating mantle
-
Condenser
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) apparatus
-
Column chromatography setup
Step-by-Step Protocol:
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 g, 4.69 mmol), 4-fluorophenol (0.58 g, 5.16 mmol), and potassium carbonate (1.30 g, 9.38 mmol).
-
Solvent Addition: Add 20 mL of N,N-dimethylformamide (DMF) to the flask.
-
Reaction: Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 1:4 ethyl acetate/hexane solvent system).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into 100 mL of water.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
-
Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 1,1-difluoro-4-((4-fluorophenoxy)methyl)cyclohexane.
Expected Yield: 75-85%
Characterization Data (Hypothetical):
-
¹H NMR (400 MHz, CDCl₃): δ 7.00-6.90 (m, 2H), 6.85-6.75 (m, 2H), 3.85 (d, J = 6.0 Hz, 2H), 2.20-2.05 (m, 1H), 2.00-1.80 (m, 4H), 1.70-1.50 (m, 4H).
-
¹⁹F NMR (376 MHz, CDCl₃): δ -105.0 (s, 2F), -118.5 (s, 1F).
-
MS (ESI): m/z = 243.1 [M+H]⁺.
Application 2: Synthesis of Secondary Amines
The introduction of an amine functionality is a critical step in the synthesis of many APIs, as it often serves as a key point for interaction with biological targets or for further derivatization.
Protocol 2: Synthesis of N-((1,1-Difluorocyclohexan-4-yl)methyl)aniline
This protocol describes the direct alkylation of aniline with this compound.
Reaction Scheme:
Caption: Synthesis of a secondary amine via N-alkylation.
Materials:
| Reagent/Solvent | M.W. | Quantity | Moles |
| This compound | 213.06 | 1.0 g | 4.69 mmol |
| Aniline | 93.13 | 0.48 g | 5.16 mmol |
| Potassium Carbonate (K₂CO₃) | 138.21 | 1.30 g | 9.38 mmol |
| Acetonitrile | 41.05 | 25 mL | - |
| Dichloromethane (DCM) | 84.93 | - | - |
| Water | 18.02 | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | - | - |
Instrumentation:
-
Round-bottom flask (50 mL)
-
Magnetic stirrer with heating mantle
-
Condenser
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) apparatus
-
Column chromatography setup
Step-by-Step Protocol:
-
Reaction Setup: In a 50 mL round-bottom flask, combine this compound (1.0 g, 4.69 mmol), aniline (0.48 g, 5.16 mmol), and potassium carbonate (1.30 g, 9.38 mmol).
-
Solvent Addition: Add 25 mL of acetonitrile to the flask.
-
Reaction: Reflux the reaction mixture for 8-12 hours, monitoring by TLC until the starting bromide is consumed.
-
Work-up: After cooling to room temperature, filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in dichloromethane (50 mL) and wash with water (2 x 30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purification: Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the desired secondary amine.
Expected Yield: 60-75%
Characterization Data (Hypothetical):
-
¹H NMR (400 MHz, CDCl₃): δ 7.25-7.15 (m, 2H), 6.80-6.70 (m, 3H), 3.80 (br s, 1H), 3.15 (d, J = 6.4 Hz, 2H), 2.10-1.95 (m, 1H), 1.90-1.70 (m, 4H), 1.60-1.40 (m, 4H).
-
¹⁹F NMR (376 MHz, CDCl₃): δ -105.2 (s, 2F).
-
MS (ESI): m/z = 226.1 [M+H]⁺.
Application 3: Synthesis of Azide Derivatives as Versatile Intermediates
Azides are highly versatile functional groups in organic synthesis, serving as precursors to amines via reduction or participating in "click" chemistry reactions (Huisgen cycloadditions) to form triazoles, which are common in many APIs.
Protocol 3: Synthesis of 4-(Azidomethyl)-1,1-difluorocyclohexane
This protocol outlines the straightforward conversion of the bromide to an azide.
Reaction Scheme:
Caption: Synthesis of an azide intermediate.
Materials:
| Reagent/Solvent | M.W. | Quantity | Moles |
| This compound | 213.06 | 1.0 g | 4.69 mmol |
| Sodium Azide (NaN₃) | 65.01 | 0.37 g | 5.63 mmol |
| N,N-Dimethylformamide (DMF) | 73.09 | 15 mL | - |
| Diethyl Ether | 74.12 | - | - |
| Water | 18.02 | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | - | - |
Instrumentation:
-
Round-bottom flask (50 mL)
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) apparatus
Step-by-Step Protocol:
-
Reaction Setup: Dissolve this compound (1.0 g, 4.69 mmol) in 15 mL of DMF in a 50 mL round-bottom flask.
-
Reagent Addition: Add sodium azide (0.37 g, 5.63 mmol) to the solution.
-
Reaction: Heat the mixture to 60 °C and stir for 3-5 hours. Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture to room temperature and pour it into 75 mL of water.
-
Extraction: Extract the aqueous phase with diethyl ether (3 x 25 mL).
-
Washing: Combine the organic extracts and wash with water (2 x 40 mL) and brine (1 x 40 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully concentrate under reduced pressure. Caution: Organic azides can be explosive, especially when heated. Avoid heating the neat product to dryness.
Expected Yield: >90%
Characterization Data (Hypothetical):
-
¹H NMR (400 MHz, CDCl₃): δ 3.25 (d, J = 6.8 Hz, 2H), 2.15-2.00 (m, 1H), 1.95-1.75 (m, 4H), 1.65-1.45 (m, 4H).
-
¹⁹F NMR (376 MHz, CDCl₃): δ -105.1 (s, 2F).
-
IR (neat): ν̃ = 2095 cm⁻¹ (azide stretch).
Conclusion and Future Perspectives
This compound is a highly valuable and versatile building block for the synthesis of novel APIs. The protocols detailed in this guide demonstrate its utility in forming key C-O, C-N, and C-N₃ bonds, providing access to a wide range of chemical space for drug discovery. The strategic incorporation of the 1,1-difluorocyclohexane moiety can lead to compounds with improved metabolic stability and optimized physicochemical properties. Further exploration of this precursor in cross-coupling reactions and other advanced synthetic transformations will undoubtedly expand its application in the development of next-generation therapeutics.
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yields in 4-(Bromomethyl)-1,1-difluorocyclohexane Substitution Reactions
Welcome to the technical support guide for substitution reactions involving 4-(bromomethyl)-1,1-difluorocyclohexane. This molecule is a valuable building block in medicinal chemistry, prized for introducing the gem-difluorocyclohexyl motif, which can enhance metabolic stability and bioavailability in drug candidates.[1] However, its reactivity can be nuanced, and achieving high yields in nucleophilic substitution reactions requires careful consideration of several factors.
This guide is structured as a series of frequently asked questions (FAQs) to directly address common issues encountered in the lab. We will delve into the underlying principles of the S(_N)2 reaction, which governs this substrate, to provide not just solutions, but a deeper understanding of the chemistry at play.
Troubleshooting and FAQs
Q1: My reaction yield is disappointingly low. What are the most common and immediate factors I should investigate?
Before diving into complex mechanistic issues, it's crucial to rule out common experimental errors. Often, low yields can be traced back to foundational setup and reagent issues.
-
Reagent Purity and Stoichiometry:
-
Substrate: Ensure the this compound is pure. Impurities can interfere with the reaction.
-
Nucleophile: The purity and exact concentration of your nucleophile are critical. Many nucleophiles (e.g., sodium hydride, alkoxides) are hygroscopic or reactive with air. Use freshly opened bottles or properly stored reagents.
-
Stoichiometry: A common starting point is using 1.1 to 1.5 equivalents of the nucleophile. An insufficient amount will result in incomplete conversion, while a large excess can sometimes promote side reactions.
-
-
Solvent Quality: Ensure your solvent is anhydrous. S(_N)2 reactions are highly sensitive to water, especially when using anionic nucleophiles.[2][3] Water can protonate and deactivate the nucleophile. Use a freshly opened bottle of anhydrous solvent or dry it using appropriate methods (e.g., molecular sieves, distillation).
-
Atmosphere Control: Many nucleophiles are strong bases and can be quenched by atmospheric CO(_2) or moisture. Running the reaction under an inert atmosphere (Nitrogen or Argon) is highly recommended.
-
Temperature Control: Ensure your reaction is maintained at the target temperature. Inconsistent heating or cooling can lead to variable results and the formation of byproducts.
Q2: I'm confident in my setup, but the reaction is still very slow or incomplete. How does my choice of nucleophile affect the outcome?
The nucleophile is a star player in an S(N)2 reaction; its inherent reactivity directly impacts the reaction rate.[4] The reaction rate is dependent on the concentration of both the substrate and the nucleophile.[5]
The substrate, this compound, is a primary alkyl halide, which strongly favors the S(N)2 pathway.[6] This mechanism involves a backside attack on the electrophilic carbon bearing the bromine.[7] Therefore, a strong nucleophile is required for an efficient reaction.[8]
Key Characteristics of a Good Nucleophile for this Reaction:
-
Charge: Anionic nucleophiles (e.g., RO⁻, CN⁻, N₃⁻) are significantly more reactive than their neutral counterparts (e.g., ROH, H₂O).[9][10] If you are using a neutral nucleophile, the reaction will likely require higher temperatures and longer reaction times, or the addition of a non-nucleophilic base to deprotonate it in situ.
-
Electronegativity: Within the same row of the periodic table, nucleophilicity increases with decreasing electronegativity. For example, R-NH₂ is more nucleophilic than R-OH.[9]
-
Steric Hindrance: The S(N)2 transition state is sterically crowded.[4] A bulky nucleophile (e.g., potassium tert-butoxide) will have difficulty approaching the electrophilic carbon, slowing the reaction dramatically and favoring elimination instead.
| Category | Strong Nucleophiles | Moderate Nucleophiles | Weak Nucleophiles |
| Examples | I⁻, HS⁻, RS⁻, N₃⁻, CN⁻, R-C≡C⁻ | Br⁻, Cl⁻, RCO₂⁻, RNH₂ | F⁻, H₂O, ROH, RCOOH |
If your yield is low, consider if your chosen nucleophile is strong enough. Using a weak nucleophile like water or an alcohol without a base will likely result in very poor conversion.
Q3: I'm using a strong nucleophile, but the reaction isn't working. Could the solvent be the issue?
Absolutely. The choice of solvent is one of the most critical parameters for an S(_N)2 reaction.[9] The wrong solvent can completely shut down the reactivity of even a strong nucleophile.
The Golden Rule: Use a polar aprotic solvent for S(_N)2 reactions.[2][3][8][11]
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetone, Acetonitrile): These solvents are polar enough to dissolve both the substrate and the ionic nucleophile.[2] Crucially, they solvate the cation of the nucleophilic salt but leave the anion (the nucleophile itself) relatively "naked" and highly reactive.[11] This enhances its ability to perform the backside attack.
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents should be avoided. They have acidic protons (O-H or N-H bonds) that form strong hydrogen bonds with the anionic nucleophile.[2][12] This creates a "solvent cage" around the nucleophile, stabilizing it and drastically reducing its reactivity.[3][9]
| Solvent Type | Examples | Effect on Nucleophile | S(_N)2 Rate |
| Polar Aprotic | DMF, DMSO, Acetonitrile | Weakly solvates anion, leaving it highly reactive | FAVORED |
| Polar Protic | Water, Methanol, Ethanol | Strongly solvates anion via H-bonding, reducing reactivity | HINDERED |
| Non-Polar | Hexane, Toluene | Fails to dissolve ionic nucleophiles | NOT SUITABLE |
If you are using a protic solvent, switching to a polar aprotic solvent like DMF or acetonitrile will almost certainly boost your reaction rate and yield.
Q4: My mass spectrum shows a byproduct that corresponds to the loss of HBr. How can I minimize this elimination reaction?
You are observing the result of a competing E2 (elimination, bimolecular) reaction. This is a very common side reaction in substitution chemistry, especially with cyclohexyl systems.
Factors Favoring Elimination (E2) and How to Mitigate Them:
-
Strong, Sterically Hindered Bases: Bulky bases that are poor nucleophiles (e.g., t-BuOK, DBU) will preferentially act as bases, abstracting a proton and leading to elimination. If your nucleophile is also a strong base, this pathway is more likely.
-
Solution: Use a nucleophile that is a weak base (e.g., Br⁻, I⁻, N₃⁻, CN⁻) if possible for your desired transformation.
-
-
High Temperatures: Elimination reactions are often favored entropically and are more prevalent at higher temperatures.
-
Solution: Run the reaction at the lowest temperature that allows for a reasonable substitution rate. Consider starting at room temperature or even 0 °C and warming slowly only if necessary.
-
-
Substrate Structure: While the substrate is a primary halide, the adjacent carbon on the cyclohexane ring has hydrogens that can be abstracted. The conformational rigidity of the ring can sometimes align these hydrogens for efficient elimination.
Q5: Could the cyclohexane ring and the gem-difluoro group be part of the problem?
Yes, the structure of the substrate itself presents unique challenges compared to a simple primary alkyl halide like 1-bromopropane.
-
Steric Hindrance: The cyclohexane ring is significantly bulkier than a simple alkyl chain. For the S(N)2 backside attack to occur, the nucleophile must approach the C-Br bond from behind. The ring itself can create steric repulsion, slowing the reaction.[13] In its most stable chair conformation, the substituents prefer to be in the equatorial position to minimize steric strain (1,3-diaxial interactions).[14][15][16] While the -CH₂Br group is attached to the ring, its rotational freedom is still somewhat restricted, potentially hindering the ideal trajectory for nucleophilic attack.
-
Electronic Effects of Fluorine: The two fluorine atoms are highly electronegative, creating a strong dipole. This has an inductive electron-withdrawing effect, which can slightly increase the electrophilicity of the carbon attached to the bromine, potentially making it more susceptible to attack. However, this effect is transmitted through several bonds and is generally less impactful than steric factors in this case.
While you cannot change the substrate, understanding its structure helps explain why reactions might be more sluggish than with simpler alkyl halides. This reinforces the need to meticulously optimize other factors: nucleophile strength, solvent, and temperature.
Experimental Protocols and Workflow
General Starting Protocol for Nucleophilic Substitution
This protocol is a starting point and should be optimized for your specific nucleophile.
-
Setup: To an oven-dried, round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Inert Atmosphere: Seal the flask with a septum, and purge with nitrogen or argon for 5-10 minutes.
-
Solvent Addition: Add anhydrous polar aprotic solvent (e.g., DMF or acetonitrile, approx. 0.1-0.5 M concentration) via syringe.
-
Nucleophile Addition: Add the nucleophile (1.2 eq) portion-wise at room temperature or 0 °C. If the nucleophile is a solid, it can be added before the solvent under a positive flow of inert gas.
-
Reaction: Stir the reaction at room temperature. Monitor the reaction progress every 1-2 hours. If no reaction is observed, slowly warm the mixture to 40-60 °C.
-
Monitoring: Use Thin-Layer Chromatography (TLC) to track the consumption of the starting material.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction appropriately (e.g., by adding water or a saturated aqueous solution of NH₄Cl). Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.[17]
Troubleshooting Workflow
-
Khan Academy. (n.d.). Sn1 vs Sn2: Solvent effects. --INVALID-LINK--
-
Quora. (2023, March 20). What are the effects of solvents on SN1 and SN2 reactions?. --INVALID-LINK--
-
StudySmarter. (n.d.). Organic Chemistry Alkyl Halides - Nucleophilic Substitutions. --INVALID-LINK--
-
KPU Pressbooks. (n.d.). 7.5 SN1 vs SN2 – Organic Chemistry I. --INVALID-LINK--
-
Chemistry LibreTexts. (2020, May 30). 7: Alkyl Halides- Nucleophilic Substitution and Elimination. --INVALID-LINK----INVALID-LINK--
-
Chemistry LibreTexts. (2021, December 15). 7.5: SN1 vs SN2. --INVALID-LINK--
-
Daley, R. (n.d.). 8.3. Factors affecting rate of nucleophilic substitution reactions. In Organic Chemistry 1: An open textbook. --INVALID-LINK--
-
University of Wisconsin-Madison. (n.d.). Summary of Solvent Effects on Nucleophilic Substitution Reactions SN1. --INVALID-LINK--
-
Chemistry LibreTexts. (2021, May 24). 4.5: Factors affecting the SN2 Reaction. --INVALID-LINK--
-
BrainKart. (2018, February 19). Alkyl halides: Factors affecting SN2 versus SN1 reactions. --INVALID-LINK--
-
Khan Academy. (n.d.). Disubstituted cyclohexane. --INVALID-LINK--
-
Lumen Learning. (n.d.). Monosubstituted Cyclohexanes. In MCC Organic Chemistry. --INVALID-LINK--
-
Chemistry LibreTexts. (2019, September 3). 3.8: Conformations of Monosubstituted Cyclohexanes. --INVALID-LINK----INVALID-LINK--
-
Michigan State University. (n.d.). Ring Conformations. --INVALID-LINK--
-
Chemistry LibreTexts. (2015, July 5). 4.4: Substituted Cyclohexanes. --INVALID-LINK--
-
Vici Health Sciences. (n.d.). Obstacles in Drug Development and How to Overcome Them. --INVALID-LINK--
-
Benchchem. (n.d.). Optimization of reaction conditions for 5-Chloro-1,1-difluoroindan synthesis. --INVALID-LINK--
-
ResearchGate. (n.d.). Optimization of reaction conditions. --INVALID-LINK--
-
Journal of the American Chemical Society. (2025). Photochemical Fluoroalkylations with Fluorinated Gases Facilitated by a Robust Metal–Organic Framework. --INVALID-LINK--
-
CAS. (2023, December 15). Dealing with the challenges of drug discovery. --INVALID-LINK--
-
ResearchGate. (n.d.). Optimization of reaction conditions a. --INVALID-LINK--
-
ZeClinics CRO. (2024, October 21). Dealing With The Challenges Of Drug Discovery. --INVALID-LINK--
-
Lifebit. (2023, October 5). What are the current challenges of drug discovery?. --INVALID-LINK--
-
LinkedIn. (2025, December 28). Top 5 Challenges in Bioanalytical Method Development and How to Solve Them. --INVALID-LINK--
-
Preprints.org. (n.d.). Optimization of reaction conditions for synthesis of [18F]FMISO using stable [19F]F-. --INVALID-LINK--
-
Organic Chemistry with Victor. (2022, March 22). Can You Solve These SN2 Problems?. --INVALID-LINK--
-
The Organic Chemistry Tutor. (2020, April 1). 7.11 SN2 reaction problem solving with predict the products type questions. --INVALID-LINK--
-
Chemistry Steps. (n.d.). SN2 Reaction Mechanism. --INVALID-LINK--
-
Master Organic Chemistry. (2012, July 4). The SN2 Reaction Mechanism. --INVALID-LINK--
-
MySkinRecipes. (n.d.). This compound. --INVALID-LINK--
-
National Institutes of Health. (n.d.). Difluorination of α-(bromomethyl)styrenes via I(I)/I(III) catalysis: facile access to electrophilic linchpins for drug discovery. --INVALID-LINK--
-
OUCI. (n.d.). 1.6 Synthesis of Difluoromethylated Compounds. --INVALID-LINK--
References
- 1. This compound [myskinrecipes.com]
- 2. 7.5 SN1 vs SN2 – Organic Chemistry I [kpu.pressbooks.pub]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chemistry.coach [chemistry.coach]
- 7. m.youtube.com [m.youtube.com]
- 8. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. brainkart.com [brainkart.com]
- 11. users.wfu.edu [users.wfu.edu]
- 12. Khan Academy [khanacademy.org]
- 13. Stereoisomers [www2.chemistry.msu.edu]
- 14. Monosubstituted Cylcohexanes | MCC Organic Chemistry [courses.lumenlearning.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. benchchem.com [benchchem.com]
Identification and removal of byproducts in 4-(bromomethyl)-1,1-difluorocyclohexane synthesis
This technical support guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of 4-(bromomethyl)-1,1-difluorocyclohexane. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during its synthesis and purification. Our aim is to equip you with the necessary insights to optimize your experimental outcomes, ensuring high purity and yield.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis of this compound, providing potential causes and actionable solutions.
Synthesis Step 1: DIBAL-H Reduction of Ethyl 1,1-difluorocyclohexane-4-carboxylate
Q1: My DIBAL-H reduction of the starting ester is sluggish or incomplete, as indicated by TLC or GC-MS analysis showing significant amounts of unreacted starting material. What could be the cause and how can I resolve this?
A1: Incomplete reduction is a common issue and can often be attributed to several factors:
-
Reagent Purity and Activity: Diisobutylaluminium hydride (DIBAL-H) is highly sensitive to moisture and air. The reagent may have degraded if not stored and handled under strictly anhydrous and inert conditions. It is advisable to titrate the DIBAL-H solution to determine its exact molarity before use.
-
Insufficient Equivalents: While a slight excess of DIBAL-H is typically used, an insufficient amount due to inaccurate concentration determination or weighing errors will result in an incomplete reaction.
-
Low Reaction Temperature: While the reaction is performed at low temperatures (typically -78 °C) to prevent over-reduction to the diol, a temperature that is too low may slow down the reaction rate significantly. Ensure your cooling bath is maintained at a stable -78 °C.
-
Solution:
-
Verify Reagent Activity: Use a freshly opened bottle of DIBAL-H or titrate your existing stock.
-
Optimize Reagent Stoichiometry: Based on the verified concentration, ensure you are using at least 1.1 to 1.2 equivalents of DIBAL-H relative to the ester.
-
Monitor Reaction Progress: Allow the reaction to stir for a sufficient amount of time at -78 °C, monitoring its progress by TLC or GC analysis of quenched aliquots. If the reaction stalls, a small additional charge of DIBAL-H can be considered.
-
Q2: My reaction has produced a significant amount of the corresponding diol, indicating over-reduction. How can I prevent this?
A2: The formation of (1,1-difluorocyclohexane-4,4-diyl)dimethanol is a known side reaction when the reduction proceeds beyond the aldehyde intermediate. This is typically caused by:
-
Excess DIBAL-H: Using a large excess of the reducing agent will lead to the further reduction of the initially formed aldehyde.
-
Elevated Reaction Temperature: Allowing the reaction temperature to rise above -78 °C, even locally during the addition of DIBAL-H, can promote the second reduction step.
-
Solution:
-
Control Stoichiometry: Use a carefully measured 1.1 to 1.2 equivalents of DIBAL-H.
-
Maintain Low Temperature: Add the DIBAL-H solution dropwise to the ester solution at -78 °C with efficient stirring to dissipate heat and avoid localized warming.
-
Cold Quench: Quench the reaction at -78 °C with a proton source like methanol before allowing it to warm to room temperature.
-
Synthesis Step 2: Appel Reaction for Bromination of (1,1-difluorocyclohexan-4-yl)methanol
Q3: The yield of my Appel reaction is lower than expected. What are the common pitfalls?
A3: Low yields in the Appel reaction can stem from several sources:
-
Moisture: The phosphonium intermediates in the Appel reaction are sensitive to moisture. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Anhydrous solvents are critical.
-
Sub-optimal Reagent Stoichiometry: Typically, a slight excess of triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄) is used (around 1.2 to 1.5 equivalents of each relative to the alcohol).
-
Incomplete Reaction: The reaction may require sufficient time to go to completion. Monitoring by TLC is crucial.
-
Side Reactions: For sterically hindered alcohols, elimination reactions can compete with substitution, although this is less common for primary alcohols.
-
Solution:
-
Ensure Anhydrous Conditions: Use flame-dried glassware and anhydrous solvents.
-
Verify Reagent Quality: Use pure triphenylphosphine and carbon tetrabromide.
-
Optimize Reaction Time: Monitor the reaction by TLC until the starting alcohol spot is no longer visible.
-
Consider Additives: In some cases, the addition of a base like pyridine or imidazole can improve yields, although this should be optimized.
-
Q4: I am having difficulty removing the triphenylphosphine oxide (TPPO) byproduct from my final product. It co-elutes with my product during column chromatography.
A4: The removal of triphenylphosphine oxide is a notorious challenge in syntheses employing the Appel (and Wittig) reaction due to its polarity and solubility in many organic solvents. Here are several effective strategies:
-
Precipitation with a Non-Polar Solvent: TPPO is poorly soluble in non-polar solvents. After the reaction, concentrate the mixture and triturate the residue with a non-polar solvent like diethyl ether, pentane, or hexane. The TPPO should precipitate and can be removed by filtration. This process may need to be repeated.[1]
-
Filtration through a Silica Plug: For relatively non-polar products like this compound, a simple and effective method is to pass a solution of the crude product in a minimally polar solvent (e.g., hexane with a small amount of ether) through a short plug of silica gel. The highly polar TPPO will be retained on the silica, while the desired product elutes.[1][2]
-
Precipitation with Metal Salts: TPPO, being a Lewis base, can form insoluble complexes with certain metal salts. A particularly effective method is precipitation with zinc chloride (ZnCl₂).[3][4] A detailed protocol is provided in the "Experimental Protocols" section.
Frequently Asked Questions (FAQs)
Q1: What is the overall synthetic strategy for preparing this compound?
A1: A common and effective two-step synthesis is employed:
-
Reduction: The synthesis typically begins with the reduction of a commercially available starting material, such as ethyl 1,1-difluorocyclohexane-4-carboxylate, using a hydride-based reducing agent. Diisobutylaluminium hydride (DIBAL-H) is often the reagent of choice as it can selectively reduce the ester to the corresponding primary alcohol, (1,1-difluorocyclohexan-4-yl)methanol, when the reaction is carried out at low temperatures (-78 °C).
-
Bromination: The resulting alcohol is then converted to the target compound, this compound, via a bromination reaction. The Appel reaction, which utilizes triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄), is a mild and efficient method for this transformation.
Caption: Synthetic pathway for this compound.
Q2: What are the primary byproducts I should expect in this synthesis?
A2: The main byproducts are associated with each step of the synthesis:
-
From the DIBAL-H Reduction:
-
Unreacted Starting Ester: If the reduction is incomplete.
-
(1,1-difluorocyclohexane-4,4-diyl)dimethanol: If over-reduction occurs.
-
-
From the Appel Reaction:
-
Triphenylphosphine oxide (TPPO): This is the major byproduct and is formed in stoichiometric amounts.
-
Bromoform (CHBr₃): Also a stoichiometric byproduct of the Appel reaction.
-
Caption: Byproduct formation pathways in the synthesis.
Q3: What analytical techniques are recommended for monitoring the reaction and assessing the purity of the final product?
A3: A combination of chromatographic and spectroscopic techniques is recommended:
-
Thin Layer Chromatography (TLC): For rapid, real-time monitoring of the reaction progress.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for separating and identifying the volatile components of the reaction mixture, including the starting materials, product, and some byproducts. The mass spectrum will provide the molecular weight and fragmentation pattern for structural confirmation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides detailed structural information of the final product and can be used to identify and quantify impurities. ¹⁹F NMR is particularly useful for confirming the presence of the difluorocyclohexane moiety.
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | GC-MS (m/z) |
| (1,1-difluorocyclohexan-4-yl)methanol | ~3.5 (d, 2H), ~1.8-1.5 (m, 9H), ~1.3 (t, 1H, OH) | ~124 (t, C-F), ~68 (CH₂OH), ~35 (CH), ~30 (t, CH₂), ~25 (CH₂) | M⁺ not always observed, fragments from loss of H₂O and CH₂OH |
| This compound | ~3.3 (d, 2H), ~2.1-1.4 (m, 9H) | ~124 (t, C-F), ~40 (CH₂Br), ~38 (CH), ~30 (t, CH₂), ~25 (CH₂) | 212/214 (M⁺, Br isotope pattern), fragments from loss of Br, HBr, and C₂H₄F₂ |
| Triphenylphosphine oxide (TPPO) | ~7.7-7.4 (m, 15H) | ~133-128 (aromatic C) | 278 (M⁺) |
Table 1: Expected Analytical Data for Key Compounds.
Experimental Protocols
Protocol 1: Synthesis of (1,1-difluorocyclohexan-4-yl)methanol
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add ethyl 1,1-difluorocyclohexane-4-carboxylate (1.0 eq) and anhydrous toluene.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of DIBAL-H (1.2 eq, typically 1.0 M in hexanes) dropwise via the dropping funnel, maintaining the internal temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 2-3 hours. Monitor the reaction progress by TLC.
-
Once the starting material is consumed, quench the reaction at -78 °C by the slow, dropwise addition of methanol.
-
Allow the mixture to warm to room temperature and then add a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate). Stir vigorously until two clear layers are observed.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude alcohol. The product can be purified by flash column chromatography if necessary.
Protocol 2: Synthesis of this compound (Appel Reaction)
-
To a flame-dried, round-bottom flask under a nitrogen atmosphere, add (1,1-difluorocyclohexan-4-yl)methanol (1.0 eq), triphenylphosphine (1.5 eq), and anhydrous dichloromethane.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of carbon tetrabromide (1.5 eq) in anhydrous dichloromethane.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting alcohol.
-
Concentrate the reaction mixture under reduced pressure.
-
Proceed with one of the purification methods described in Protocol 3 to remove triphenylphosphine oxide.
Protocol 3: Purification and Removal of Triphenylphosphine Oxide
Method A: Precipitation and Filtration through a Silica Plug
-
To the crude residue from the Appel reaction, add diethyl ether and stir vigorously.
-
The triphenylphosphine oxide will precipitate as a white solid. Cool the mixture in an ice bath to maximize precipitation.
-
Filter the mixture through a Büchner funnel, washing the solid with cold diethyl ether.
-
Concentrate the filtrate.
-
Dissolve the resulting residue in a minimal amount of hexane.
-
Prepare a short plug of silica gel in a sintered glass funnel and pass the hexane solution through it.
-
Wash the silica plug with additional hexane.
-
Combine the filtrates and concentrate under reduced pressure to obtain the purified product.
Method B: Precipitation with Zinc Chloride [3][4]
-
Concentrate the crude product from the Appel reaction to remove the reaction solvent.
-
Dissolve the residue in ethanol.
-
Prepare a 1.8 M solution of anhydrous zinc chloride in warm ethanol.
-
At room temperature, add the zinc chloride solution (approximately 0.5-0.6 equivalents relative to the initial amount of triphenylphosphine) to the ethanolic solution of the crude product.
-
A white precipitate of the ZnCl₂(TPPO)₂ complex should form. Stir for 1-2 hours to ensure complete precipitation.
-
Filter the mixture, washing the solid with a small amount of cold ethanol.
-
Combine the filtrates and concentrate under reduced pressure to yield the product.
Caption: Purification workflows for the removal of triphenylphosphine oxide.
References
How to prevent elimination side reactions with 4-(bromomethyl)-1,1-difluorocyclohexane
Welcome to the technical support center for 4-(bromomethyl)-1,1-difluorocyclohexane. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of working with this valuable, yet reactive, building block. Here, we address common challenges, particularly the prevention of elimination side reactions, through a series of frequently asked questions and troubleshooting protocols.
Introduction: The SN2/E2 Conundrum with a Deceptive Substrate
This compound is a primary alkyl halide, a class of substrates that typically favors the bimolecular nucleophilic substitution (SN2) pathway. However, the steric bulk of the cyclohexane ring introduces complexities that can promote the competing bimolecular elimination (E2) reaction, leading to undesired alkene byproducts. Understanding the factors that govern this competition is paramount for achieving high yields of the desired substitution product. The presence of the gem-difluoro group at the 4-position primarily influences the ring's conformation and electronic properties, which can have subtle but important effects on reactivity.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: I'm seeing significant elimination byproducts, but I'm using a primary alkyl halide. Why is this happening?
A1: This is a common and valid observation. While the carbon bearing the bromide is primary (-CH2Br), it is attached to a bulky secondary carbon of the cyclohexane ring. This steric hindrance impedes the ideal backside attack required for an SN2 reaction.[4][5][6] Consequently, if the nucleophile is also a strong base, it may preferentially abstract a proton from the adjacent ring carbon (the β-carbon) to initiate an E2 elimination.
The competition between SN2 and E2 is a delicate balance of several factors, including the nature of the nucleophile/base, solvent, and temperature.[7][8][9][10] For this substrate, the steric hindrance presented by the ring makes the reaction particularly sensitive to these conditions.
Q2: How does my choice of nucleophile or base dictate the reaction outcome?
A2: This is the most critical variable you can control. The properties of your reagent—its nucleophilicity versus its basicity, and its steric bulk—are the primary determinants of the reaction pathway.
-
To Favor SN2 (Substitution): Use a strong nucleophile that is a weak base . These reagents are effective at attacking the electrophilic carbon but are less likely to abstract a proton. Examples include:
-
Azide ion (N₃⁻)
-
Cyanide ion (CN⁻)
-
Thiolates (RS⁻)
-
Halide ions (I⁻, Cl⁻)
-
-
To Avoid E2 (Elimination): Avoid strong, bulky bases . These reagents are sterically hindered, making it difficult for them to access the electrophilic carbon for SN2 attack. Instead, they will readily remove the most accessible β-hydrogen, leading to elimination.[11][12][13][14] The classic example is potassium tert-butoxide (KOt-Bu). Even strong, non-bulky bases like hydroxide (OH⁻) or alkoxides (RO⁻) can promote E2, especially at elevated temperatures.[15]
| Reagent | Type | Predominant Reaction | Rationale |
| NaN₃, KCN | Strong Nucleophile / Weak Base | SN2 | Excellent nucleophilicity with low basicity. |
| NaSCH₃ | Strong Nucleophile / Weak Base | SN2 | Highly polarizable and effective nucleophile. |
| KOt-Bu, LDA | Strong, Bulky Base | E2 | Steric hindrance prevents SN2, favoring proton abstraction.[14][16] |
| NaOH, NaOEt | Strong Base / Strong Nucleophile | SN2 / E2 Mixture | Competition is highly sensitive to other conditions (temp, solvent).[15][17] |
| NaI, NaBr | Moderate Nucleophile / Very Weak Base | SN2 | Good for halide exchange reactions. |
Q3: What is the optimal solvent for minimizing elimination?
A3: The solvent plays a crucial role by influencing the reactivity of the nucleophile. For SN2 reactions, polar aprotic solvents are highly recommended.[18][19][20]
-
Recommended Solvents: Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (MeCN), Acetone.
-
Mechanism of Action: Polar aprotic solvents can dissolve ionic nucleophiles but do not form a tight "cage" of hydrogen bonds around the anion. This leaves the nucleophile "naked" and highly reactive, accelerating the rate of the desired SN2 reaction.[20][21] By speeding up the SN2 pathway, you can often outcompete the E2 side reaction.
-
Solvents to Avoid: Polar protic solvents like water (H₂O), methanol (MeOH), or ethanol (EtOH) should be used with caution. They can solvate the nucleophile through hydrogen bonding, reducing its nucleophilicity and potentially tilting the balance towards elimination.
Q4: How does temperature affect the SN2 vs. E2 competition?
A4: Temperature is a powerful tool for controlling selectivity. As a general rule, higher temperatures favor elimination .[22][23][24]
-
Thermodynamic Rationale: Elimination reactions typically have a higher activation energy than substitution reactions and result in an increase in the number of molecules in the system, making them entropically favored. According to the Gibbs free energy equation (ΔG = ΔH - TΔS), the entropy term (TΔS) becomes more significant at higher temperatures, making elimination more spontaneous.[10][25]
-
Practical Recommendation: To maximize the yield of your SN2 product, conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. Room temperature or slightly below is often a good starting point. If the reaction is sluggish, a modest increase in temperature (e.g., to 40-50 °C) may be necessary, but high-temperature refluxing should be avoided if elimination is a concern.
Visualizing the Competing Pathways
The following diagram illustrates the two competing mechanisms for this compound when reacting with a species that is both a nucleophile and a base (Nu:/B:⁻).
References
- 1. The effect of gem-difluorination on the conformation and properties of a model macrocyclic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effect of gem-difluorination on the conformation and properties of a model macrocyclic system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. orgosolver.com [orgosolver.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. SN2 vs E2 [chemistrysteps.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. Exceptions to Zaitsev's Rule for E2 Reactions - Chad's Prep® [chadsprep.com]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. 7.5 SN1 vs SN2 – Organic Chemistry I [kpu.pressbooks.pub]
- 19. quora.com [quora.com]
- 20. Exploring the Role of Polar Aprotics in SN2 Reaction Mechanisms and Outcomes [tengerchemical.com]
- 21. reddit.com [reddit.com]
- 22. researchgate.net [researchgate.net]
- 23. reddit.com [reddit.com]
- 24. masterorganicchemistry.com [masterorganicchemistry.com]
- 25. Which reaction, E2 or Sₙ2, would you expect to be more favorable ... | Study Prep in Pearson+ [pearson.com]
Technical Support Center: Solubility Enhancement for Drug Candidates Containing the 1,1-Difluorocyclohexyl Group
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for improving the aqueous solubility of drug candidates featuring the 1,1-difluorocyclohexyl moiety. Our focus is on providing not just protocols, but the underlying scientific rationale to empower your decision-making in the lab.
Introduction: The Challenge of the 1,1-Difluorocyclohexyl Group
The incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry.[1][2] The 1,1-difluorocyclohexyl group, in particular, is an increasingly popular bioisostere used to enhance metabolic stability and modulate physicochemical properties.[3][4] The strength of the C-F bond makes it resistant to oxidative metabolism by cytochrome P450 enzymes, which can increase a compound's half-life.[3]
However, this modification often comes with a significant challenge: a substantial increase in lipophilicity (LogP), leading to poor aqueous solubility.[5][6] This can hinder absorption, limit bioavailability, and create significant hurdles for formulation development.[7] This guide is designed to help you navigate and overcome these solubility challenges.
Frequently Asked Questions (FAQs)
Q1: Why is the 1,1-difluorocyclohexyl group so prevalent in drug design if it decreases solubility?
While it often decreases aqueous solubility, the 1,1-difluorocyclohexyl group offers compelling advantages that can outweigh this drawback. Its primary benefit is blocking metabolically labile C-H bonds, significantly enhancing metabolic stability and increasing the drug's in vivo half-life.[2][3] Furthermore, the gem-difluoro group can modulate the acidity or basicity of nearby functional groups and alter the molecule's conformational preferences, which can lead to improved binding affinity with the target protein.[1][4] The challenge, therefore, is not to avoid this valuable motif, but to develop formulation strategies to manage the resulting solubility issues.
Q2: How does the 1,1-difluorocyclohexyl group quantitatively impact lipophilicity and solubility?
The introduction of a CF₂ group into a cycloalkane ring significantly increases lipophilicity.[5] While the exact impact is context-dependent, replacing a cyclohexyl with a 1,1-difluorocyclohexyl group can increase the LogP value. This increased lipophilicity is a primary driver of the observed decrease in aqueous solubility.[1][5] The relationship is complex and is also affected by the position of the fluorine atoms and the presence of other functional groups on the molecule.[6]
Q3: My compound has poor solubility. Is high lipophilicity the only cause?
High lipophilicity is a major factor, but not the only one. Many highly lipophilic compounds are also highly crystalline. The stability of the crystal lattice structure presents a significant energy barrier that must be overcome for the molecule to dissolve. In such cases, the dissolution rate can be limited by the high lattice energy, not just the compound's hydrophobicity.[7][8] Therefore, strategies that simply increase the surface area (like basic micronization) may be insufficient if the crystal lattice energy is the dominant problem.[9]
Q4: What are the main categories of strategies to improve the solubility of these compounds?
Solubility enhancement techniques can be broadly divided into two categories:
-
Chemical Modifications: These alter the molecule itself, such as forming salts or prodrugs.[7][10] Salt formation is often the most effective method but is only applicable to ionizable compounds (those with acidic or basic functional groups).[11]
-
Physical Modifications: These focus on changing the solid-state properties of the active pharmaceutical ingredient (API) without altering its chemical structure. Key strategies include particle size reduction (micronization and nanosizing), complexation with cyclodextrins, and, most relevantly for highly lipophilic crystalline compounds, creating amorphous solid dispersions or co-crystals.[7][12]
Troubleshooting Guide: From Problem to Protocol
This section addresses specific experimental problems with detailed, actionable strategies.
Problem 1: My compound shows poor dissolution rates even after micronization.
-
Underlying Cause: This strongly suggests that the dissolution is limited by the compound's high crystal lattice energy. Micronization increases the surface area, but it doesn't alter the stable, low-energy crystalline form of the API.[7][9] To improve solubility, you must disrupt this stable lattice.
-
Recommended Strategy: Amorphous Solid Dispersions (ASDs)
The most powerful approach for overcoming lattice energy limitations is to convert the crystalline API into a high-energy amorphous form and stabilize it within a polymer matrix.[13][14] This amorphous form lacks the ordered, three-dimensional structure of a crystal, making it much more soluble.[13] The hydrophilic polymer carrier plays a crucial role by dissolving rapidly and preventing the drug from recrystallizing, thus maintaining a supersaturated state that enhances absorption.[15][16]
Experimental Workflow: Lab-Scale ASD Screening via Solvent Evaporation
This protocol allows for the rapid screening of different polymers to identify a lead formulation.
-
Polymer Selection: Choose a set of pharmaceutically acceptable polymers. Common choices include Polyvinylpyrrolidone (PVP K30), Hydroxypropyl Methylcellulose Acetate Succinate (HPMC-AS), and Soluplus®.
-
Solvent Selection: Identify a common solvent (e.g., acetone, methanol, or a mixture) that dissolves both your API and the chosen polymers.
-
Preparation of Drug-Polymer Solutions:
-
Prepare separate stock solutions of your API (e.g., 20 mg/mL).
-
Prepare separate stock solutions of each polymer (e.g., 20 mg/mL).
-
In separate glass vials, mix the API and polymer solutions to achieve different drug loading ratios (e.g., 10%, 20%, 30% API by weight). Ensure complete dissolution.
-
-
Solvent Evaporation: Remove the solvent under reduced pressure using a rotary evaporator or by drying under a stream of nitrogen, followed by vacuum drying for 24-48 hours to remove residual solvent. The goal is to obtain a clear, solid glass.
-
Characterization (Optional but Recommended): Use Powder X-Ray Diffraction (PXRD) to confirm the amorphous nature of the resulting ASD. A lack of sharp peaks indicates an amorphous solid.
-
Aqueous Solubility & Dissolution Testing:
-
Accurately weigh an amount of each ASD calculated to contain a specific amount of API (e.g., 10 mg).
-
Add the ASD to a known volume of phosphate-buffered saline (PBS) at pH 6.8.
-
Stir at a constant temperature (e.g., 37°C) and take samples at various time points (e.g., 5, 15, 30, 60, 120 minutes).
-
Filter the samples immediately (using a 0.22 µm syringe filter) and analyze the API concentration by HPLC.
-
Compare the results to the dissolution of the pure, crystalline API.
-
Data Presentation: Example ASD Screening Results
Formulation Drug Load (% w/w) Peak Concentration (µg/mL) at 30 min Fold Increase vs. Crystalline Crystalline API 100% 0.5 1x ASD with PVP K30 20% 25.0 50x ASD with HPMC-AS 20% 60.0 120x ASD with Soluplus® 20% 45.5 91x ASD Formulation and Testing Workflow
A workflow for creating and testing Amorphous Solid Dispersions. -
Problem 2: My compound is non-ionizable, making salt formation impossible.
-
Underlying Cause: Many complex molecules, especially those in oncology or antiviral research, lack the acidic or basic functional groups necessary for salt formation.[11] This removes the most common chemical modification strategy for solubility enhancement from the toolkit.
-
Recommended Strategy: Pharmaceutical Co-crystals
Co-crystallization is an elegant crystal engineering technique that combines the API with a benign, water-soluble small molecule (a "coformer") in a specific stoichiometric ratio within a new crystal lattice.[8][17][18] This is not a simple mixture; it is a new crystalline solid with unique physicochemical properties.[18] By selecting a hydrophilic coformer, the resulting co-crystal often exhibits significantly higher aqueous solubility and dissolution rates compared to the parent API.[8][19]
Experimental Workflow: Co-crystal Screening via Solvent Evaporation
-
Coformer Selection: Choose a library of pharmaceutically acceptable coformers. Excellent candidates include nicotinamide, saccharin, isonicotinamide, and various organic acids like succinic acid or maleic acid. The key is to select coformers with functional groups (e.g., amides, carboxylic acids) that can form strong hydrogen bonds with your API.
-
Solvent Selection: Choose a solvent (e.g., ethanol, ethyl acetate) in which both the API and the coformer have reasonable solubility.
-
Preparation:
-
In a small vial, dissolve the API and a chosen coformer in a 1:1 molar ratio in the selected solvent.
-
Allow the solvent to evaporate slowly and undisturbed at room temperature over 24-72 hours.
-
-
Analysis:
-
Visually inspect the vials for the formation of new, distinct crystals.
-
Confirm co-crystal formation using techniques like PXRD (a new, unique diffraction pattern) or Differential Scanning Calorimetry (DSC), which will show a single, sharp melting point different from the API or coformer alone.[18]
-
-
Solubility Measurement:
-
Once a co-crystal is confirmed, synthesize a larger batch.
-
Measure its equilibrium solubility in a relevant aqueous buffer (e.g., PBS pH 6.8) and compare it to the pure API.
-
Data Presentation: Example Co-crystal Screening Results
Formulation Molar Ratio (API:Coformer) Melting Point (°C) Solubility in PBS (µg/mL) Fold Increase Crystalline API - 185°C 0.8 1x Co-crystal with Nicotinamide 1:1 152°C 12.0 15x Co-crystal with Saccharin 1:1 168°C 21.5 27x Co-crystal with Isonicotinamide 1:1 145°C 15.3 19x Conceptual Diagram of a Pharmaceutical Co-crystal
Co-crystals incorporate a coformer into the lattice, altering physical properties. -
Problem 3: My compound precipitates from simple co-solvent systems during preclinical oral dosing.
-
Underlying Cause: For highly lipophilic compounds, simple co-solvent systems (e.g., water/PEG-400/ethanol) are often insufficient. Upon administration and dilution in the aqueous environment of the GI tract, the solvent capacity drops dramatically, causing the drug to precipitate before it can be absorbed. This is a classic challenge for Biopharmaceutics Classification System (BCS) Class II drugs.[7][9]
-
Recommended Strategy: Lipid-Based Formulations (LBFs)
LBFs, such as Self-Emulsifying Drug Delivery Systems (SEDDS), are designed to keep the drug in a solubilized state throughout its transit in the GI tract.[20] These formulations are mixtures of oils, surfactants, and co-solvents that, upon gentle agitation in an aqueous medium, spontaneously form a fine oil-in-water emulsion or microemulsion.[16] The drug remains partitioned in the oil droplets, facilitating absorption.[20]
Experimental Workflow: Simple SEDDS Screening
-
Excipient Screening:
-
Oils: Determine the solubility of your API in various lipid excipients (e.g., Labrafac™ PG, Maisine® CC, medium-chain triglycerides).
-
Surfactants: Screen surfactants (e.g., Kolliphor® RH 40, Tween® 80) for their ability to emulsify the selected oil.
-
Co-solvents: Test co-solvents (e.g., Transcutol® HP, PEG 400) for their ability to increase the solvent capacity of the formulation.
-
-
Formulation Development:
-
Select the oil that best solubilizes your API.
-
Prepare various mixtures of the selected oil and a surfactant (e.g., ratios of 9:1, 8:2, 7:3, etc.).
-
To each mixture, add a small amount of water (e.g., 50 µL of formulation to 10 mL of water) and observe the emulsification process. Look for formulations that form a fine, bluish-white emulsion rapidly and without precipitation.
-
Incorporate a co-solvent to improve drug loading or emulsification performance if necessary.
-
-
Drug Loading and Dispersion Test:
-
Dissolve the highest possible amount of your API into the lead SEDDS formulation.
-
Perform a dispersion test by adding the drug-loaded formulation to water and observing for any signs of drug precipitation over time (e.g., 2-4 hours).
-
Conceptual Diagram of SEDDS Mechanism of Action
SEDDS spontaneously emulsify in aqueous media to keep the drug solubilized. -
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Fluorinated Cycloalkyl Building Blocks for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijsrtjournal.com [ijsrtjournal.com]
- 9. future4200.com [future4200.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 12. researchgate.net [researchgate.net]
- 13. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 17. globalresearchonline.net [globalresearchonline.net]
- 18. Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cocrystals to facilitate delivery of poorly soluble compounds beyond-rule-of-5 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Technical Support Center: Challenges in the Purification of Polar Derivatives of 1,1-Difluorocyclohexane
Welcome to the technical support center for navigating the complexities of purifying polar derivatives of 1,1-difluorocyclohexane. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in isolating these unique molecules. The strategic incorporation of the 1,1-difluorocyclohexane motif into bioactive compounds can enhance metabolic stability, modulate pKa, and improve membrane permeability.[1][2] However, these same properties often introduce significant hurdles in purification.
This resource provides practical, in-depth troubleshooting advice and answers to frequently asked questions, moving beyond generic protocols to explain the underlying chemical principles.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, offering detailed causal explanations and actionable solutions.
Chromatography Issues
Question 1: Why am I observing poor separation between my 1,1-difluorocyclohexane diastereomers on a standard silica gel column?
Answer:
The separation of diastereomers of 1,1-difluorocyclohexane derivatives can be particularly challenging due to their subtle differences in polarity and spatial arrangement. Several factors contribute to this difficulty:
-
Minimal Polarity Difference: The geminal fluorine atoms create a strong dipole, but the overall change in molecular polarity between diastereomers can be minimal. The subtle differences in the orientation of polar functional groups elsewhere in the molecule may not be sufficient for effective discrimination by the stationary phase.
-
** conformational Flexibility:** The cyclohexane ring exists in a dynamic equilibrium of chair and boat conformations. This flexibility can average out the differences in the presentation of functional groups to the stationary phase, leading to peak broadening and co-elution.
Troubleshooting Steps:
-
Optimize the Mobile Phase:
-
Solvent System: Instead of traditional ethyl acetate/hexane systems, explore solvent mixtures with different selectivities. For instance, a mobile phase containing dichloromethane, methanol, or a small amount of an even more polar solvent like isopropanol can alter the interactions with the silica surface and improve resolution.
-
Additives: For acidic or basic compounds, adding a small amount of acetic acid or triethylamine, respectively, to the mobile phase can suppress ionization and reduce peak tailing, which might be obscuring a small degree of separation.
-
-
Consider Alternative Stationary Phases:
-
Fluorinated Phases: Stationary phases with fluorinated functional groups can offer unique selectivity for fluorinated compounds through dipole-dipole interactions and fluorophilic/fluorophobic effects.[3] Consider columns with pentafluorophenyl (PFP) or other fluorinated alkyl functionalities.[4]
-
Normal Phase Columns with Different Chemistries: Columns with cyano (CN) or diol functionalities can provide different selectivities compared to standard silica.
-
-
Employ Orthogonal Techniques: If normal-phase chromatography is unsuccessful, consider techniques that utilize different separation mechanisms:
-
Reversed-Phase HPLC (RP-HPLC): While counterintuitive for some polar compounds, RP-HPLC on a C18 or C8 column can sometimes separate diastereomers that are inseparable by normal-phase chromatography.[5]
-
Supercritical Fluid Chromatography (SFC): SFC often provides excellent resolution for chiral and achiral isomer separations and can be a powerful tool for these challenging separations.
-
Question 2: My polar 1,1-difluorocyclohexane derivative is showing significant peak tailing on my HPLC column. What is causing this and how can I fix it?
Answer:
Peak tailing is a common issue when purifying polar compounds, and it is often exacerbated by the presence of fluorine. The likely causes include:
-
Secondary Interactions: Strong interactions between polar functional groups on your analyte (e.g., amines, carboxylic acids, hydroxyls) and residual silanol groups on the silica-based stationary phase can lead to tailing.[6]
-
Mobile Phase pH: If your compound is ionizable, a mobile phase pH close to its pKa will result in the presence of both ionized and neutral forms, which have different retention times, causing peak broadening and tailing.[6]
Troubleshooting Steps:
| Possible Cause | Solutions |
| Secondary Interactions with Silanols | - Use a modern, end-capped column: These columns have fewer accessible silanol groups. - Add a competitive base: For basic analytes, add a small amount of a stronger, non-UV active base like triethylamine to the mobile phase to block the silanol sites. - Mobile phase modifiers: For acidic analytes, adding a small amount of an acid like formic acid or acetic acid can help. |
| Inappropriate Mobile Phase pH | - Adjust the pH: For acidic compounds, lower the mobile phase pH to at least 2 units below the pKa. For basic compounds, increase the pH to at least 2 units above the pKa. This ensures the analyte is in a single ionic state. |
| Column Overload | - Reduce sample concentration: Injecting too much sample can lead to peak distortion. Try diluting your sample and reinjecting.[7] |
Recrystallization and Isolation Issues
Question 3: I'm struggling to recrystallize my polar 1,1-difluorocyclohexane derivative. It keeps "oiling out" or forming an amorphous solid. What should I do?
Answer:
The high polarity and strong intermolecular interactions of these compounds can make crystallization challenging.[8] Oiling out occurs when the compound's solubility in the hot solvent is so high that upon cooling, it separates as a supersaturated liquid phase rather than forming an ordered crystal lattice.
Troubleshooting Steps:
-
Systematic Solvent Screening:
-
Single Solvent: Test a range of solvents with varying polarities (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene). A good single solvent for recrystallization will dissolve your compound when hot but not when cold.[9]
-
Two-Solvent System: This is often more effective. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" solvent (in which it is sparingly soluble) at an elevated temperature until the solution becomes slightly cloudy. Re-heat to clarify and then allow to cool slowly. Common solvent pairs include ethanol/water, ethyl acetate/hexane, and dichloromethane/hexane.[9]
-
-
Control the Cooling Rate:
-
Slow Cooling: Rapid cooling often leads to the formation of small crystals or amorphous solids. Allow the solution to cool to room temperature slowly, and then transfer it to a refrigerator or freezer.
-
Insulation: Insulating the flask with glass wool or placing it in a warm water bath that is allowed to cool to room temperature can promote the growth of larger, purer crystals.
-
-
Induce Crystallization:
-
Seeding: If you have a small amount of pure crystalline material, add a seed crystal to the cooled, supersaturated solution to initiate crystallization.
-
Scratching: Gently scratching the inside of the flask with a glass rod at the meniscus can create nucleation sites for crystal growth.
-
Frequently Asked Questions (FAQs)
Q1: What is the best initial approach for developing a purification method for a new polar 1,1-difluorocyclohexane derivative?
A1: Start with a thorough assessment of your compound's properties. Use thin-layer chromatography (TLC) to quickly screen different solvent systems for normal-phase chromatography. A good starting point for TLC is a 70:30 mixture of hexane and ethyl acetate. Based on the Rf value, you can adjust the polarity. If the compound is very polar and doesn't move from the baseline, consider a more polar system like dichloromethane/methanol. Also, assess the compound's solubility in common HPLC solvents (acetonitrile, methanol, water) to guide your choice of reversed-phase or HILIC methods.
Q2: Are there any specific safety considerations when purifying these compounds?
A2: While the 1,1-difluorocyclohexane moiety itself is generally stable, the overall toxicity and reactivity of the molecule depend on its other functional groups. Always consult the Safety Data Sheet (SDS) for your specific compound or similar analogs. Handle all fluorinated compounds in a well-ventilated fume hood, as some smaller fluorinated molecules can be volatile.[6]
Q3: How does the 1,1-difluorocyclohexane group affect the compound's behavior in reversed-phase HPLC?
A3: The geminal difluoro group increases the molecule's polarity, which can lead to poor retention on non-polar C18 or C8 columns, especially if the rest of the molecule is also polar.[6] You might observe the compound eluting in or near the void volume. To improve retention, you can:
-
Use a highly aqueous mobile phase if your column is aqueous-stable.
-
Employ a column with an embedded polar group or a polar end-capping.
-
Consider Hydrophilic Interaction Liquid Chromatography (HILIC), which is specifically designed for the retention of polar compounds.[10]
Q4: Can I use 19F NMR to assess the purity of my final compound?
A4: Absolutely. 19F NMR is a powerful and highly sensitive technique for analyzing fluorinated compounds.[7][11] It offers a wide chemical shift range, which can provide detailed information about the electronic environment of the fluorine atoms.[7] This can be invaluable for identifying and quantifying impurities, including isomers, that may not be easily resolved by other techniques.[12]
Visual Aids
Workflow for Troubleshooting Diastereomer Separation
Caption: Decision tree for improving diastereomer separation.
Logical Flow for Recrystallization Troubleshooting
Caption: Troubleshooting workflow for recrystallization challenges.
References
- 1. Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Separation of diastereomers - Chromatography Forum [chromforum.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. mdpi.com [mdpi.com]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. analyticalscience.wiley.com [analyticalscience.wiley.com]
Solvent effects on the reactivity and selectivity of difluoromethylation reactions.
Welcome to the technical support center for difluoromethylation reactions. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of incorporating the difluoromethyl (–CF₂H) group into organic molecules. The choice of solvent is a critical parameter that profoundly influences the reactivity, selectivity, and overall success of these transformations. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to empower you to overcome common challenges and optimize your experimental outcomes.
The difluoromethyl group is a valuable motif in medicinal chemistry, acting as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl, thiol, or amine functionalities.[1][2][3] Its introduction can enhance metabolic stability, membrane permeability, and binding affinity of drug candidates.[1][2] However, the generation and reaction of difluoromethylating agents are highly sensitive to the reaction medium. This guide will demystify the role of the solvent, enabling you to make informed decisions for your specific synthetic challenges.
Troubleshooting Guide: Common Issues and Solutions
Difluoromethylation reactions can be sensitive, and unexpected results are not uncommon. Below are common issues encountered during these experiments, with a focus on solvent-related causes and solutions.
Issue 1: Low or No Product Yield
This is one of the most frequent challenges in difluoromethylation.[4] Several factors related to the solvent system can contribute to this problem.
Potential Cause 1: Inefficient Generation of the Reactive Intermediate
-
Scientific Rationale: Many difluoromethylation reactions proceed through reactive intermediates like difluorocarbene (:CF₂) or the difluoromethyl radical (•CF₂H).[4][5][6] The formation of these species is often base-mediated or induced by a radical initiator, and the solvent's properties can significantly impact these initial steps. For instance, in the generation of difluorocarbene from reagents like difluoromethanol, the base's effectiveness is solvent-dependent.[4] Similarly, the stability and reactivity of radical species are influenced by the surrounding solvent cage.
-
Troubleshooting Steps:
-
Evaluate Solvent Polarity: For reactions involving ionic intermediates or polar transition states, a polar aprotic solvent like DMF, DMSO, or acetonitrile is often preferred.[4][7] These solvents can solvate cations while leaving anions (such as the base or nucleophile) more reactive.[8][9][10]
-
Consider Solvent-Base Compatibility: The strength of a base can be modulated by the solvent. Ensure your chosen solvent doesn't negatively interact with the base. For example, protic solvents can solvate and deactivate strong bases through hydrogen bonding.[10][11]
-
Temperature and Solvent Boiling Point: The generation of some reactive intermediates is temperature-dependent.[4] Ensure your solvent has an appropriate boiling point for the required reaction temperature.
-
Potential Cause 2: Reaction with the Solvent
-
Scientific Rationale: Highly reactive species like difluorocarbene can react with the solvent itself, leading to undesired side products and consumption of the intermediate.[4] Protic solvents or those with reactive C-H bonds can be particularly problematic.
-
Troubleshooting Steps:
-
Switch to Aprotic, Non-Nucleophilic Solvents: Solvents like DMF, DMSO, acetonitrile, or even non-polar solvents like toluene or dichloromethane are generally less reactive towards difluorocarbene.[4][12]
-
Review Literature for Solvent Compatibility: Check for established protocols using your specific difluoromethylating agent and note the recommended solvents.
-
Potential Cause 3: Poor Solubility of Reagents
-
Scientific Rationale: If your substrate, reagent, or catalyst is not fully dissolved, the reaction will be heterogeneous and likely slow or incomplete.
-
Troubleshooting Steps:
-
Screen a Range of Solvents: Test the solubility of your starting materials in various aprotic and polar solvents.
-
Use a Co-solvent System: In some cases, a mixture of solvents can improve solubility while maintaining the desired reactivity. For example, a dichloromethane/water biphasic system has been shown to affect selectivity in some radical difluoromethylation reactions.[5][12]
-
Issue 2: Poor Regio- or Chemoselectivity
Achieving the desired selectivity is crucial, especially in late-stage functionalization of complex molecules.[1][5]
Potential Cause 1: Solvent Influence on Reaction Pathway
-
Scientific Rationale: The solvent can influence the dominant reaction mechanism (e.g., radical vs. ionic) or the conformation of the substrate and transition states, thereby affecting selectivity.[5][13] For instance, in radical difluoromethylation of heteroaromatics, the solvent can alter the site of attack.[12][14]
-
Troubleshooting Steps:
-
Systematic Solvent Screening: A systematic screen of solvents with varying polarity and coordinating ability is highly recommended. As demonstrated in the difluoromethylation of 4-acetylpyridine, switching from a CH₂Cl₂/H₂O system to DMSO can significantly reverse the regioselectivity.[12]
-
Consider Solvent Acidity/Basicity: Trace amounts of acid or base in the solvent, or the solvent's inherent properties, can protonate or deprotonate the substrate, leading to different reactive species and altered selectivity.[15]
-
Potential Cause 2: Competing Side Reactions
-
Scientific Rationale: The solvent can promote undesired side reactions, such as dimerization or polymerization of the difluorocarbene intermediate.[4]
-
Troubleshooting Steps:
-
Control Intermediate Concentration: This can be achieved through slow addition of a reagent. The choice of solvent can also play a role; a more viscous solvent might slow down diffusion and reduce bimolecular side reactions.
-
Adjust Substrate Concentration: Ensure a sufficient concentration of the substrate to trap the reactive intermediate as it is formed.[4]
-
Frequently Asked Questions (FAQs)
Q1: What is the general difference between polar protic and polar aprotic solvents in difluoromethylation reactions?
A1: Polar protic solvents (e.g., water, methanol, ethanol) have O-H or N-H bonds and can act as hydrogen bond donors.[8][9][11] They can solvate and stabilize both cations and anions. However, they can also deactivate nucleophiles and strong bases through hydrogen bonding, which is often detrimental to nucleophilic difluoromethylation or base-mediated generation of difluorocarbene.[10]
Polar aprotic solvents (e.g., DMF, DMSO, acetonitrile, THF) are polar but lack O-H or N-H bonds, so they cannot donate hydrogen bonds.[8][11][16] They are excellent at solvating cations but leave anions relatively "naked" and more reactive.[8] For this reason, polar aprotic solvents are frequently the solvents of choice for many difluoromethylation reactions, particularly those involving nucleophilic attack or strong bases.[4][7]
Q2: My difluoromethylating reagent is unstable. Can the solvent help?
A2: Yes, the solvent can play a role in reagent stability. Some difluoromethylating agents are sensitive to moisture, so using anhydrous solvents is crucial.[4] Additionally, the polarity of the solvent can influence the rate of decomposition. For thermally unstable reagents, conducting the reaction at a lower temperature in a solvent with a low freezing point might be necessary. Some reagents are sold as solutions in a specific solvent to enhance their stability.[17]
Q3: How does solvent polarity affect radical difluoromethylation?
A3: In radical difluoromethylation, the solvent can influence the reaction in several ways. The polarity can affect the rate of initiation and the stability of any charged intermediates in the catalytic cycle (e.g., in photoredox catalysis).[18] Furthermore, the solvent can influence the selectivity of the radical addition, as seen in the functionalization of heterocycles.[12][14] For instance, a mixed solvent system like CH₂Cl₂/H₂O has been shown to provide excellent regioselectivity in some cases.[12]
Q4: Can I use non-polar solvents for difluoromethylation?
A4: Yes, non-polar solvents like toluene, hexane, or dichloromethane can be used, particularly in radical reactions where charged intermediates are not central to the key bond-forming step. The choice depends on the specific reagents and substrate. For example, some palladium-catalyzed difluoromethylations of aryl halides perform well in non-polar solvents.[5]
Experimental Protocols & Methodologies
General Protocol for O-Difluoromethylation of Phenols via Difluorocarbene
This protocol is a general guideline for the O-difluoromethylation of phenols using a method that generates difluorocarbene in situ. Optimization for your specific substrate is crucial.
Materials:
-
Phenol substrate
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO)
-
Suitable base (e.g., Cs₂CO₃, K₂CO₃, NaH)
-
Difluoromethylating agent (e.g., difluoromethanol, TMSCF₂H with an initiator)
-
Inert atmosphere (Nitrogen or Argon)
-
Flame-dried glassware
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the phenol (1.0 equiv.) and the anhydrous polar aprotic solvent (e.g., DMF).
-
Add the base (1.5-2.0 equiv.). If using a strong base like NaH, cool the mixture to 0 °C before addition.
-
Stir the mixture at the appropriate temperature (can range from room temperature to elevated temperatures) to ensure complete formation of the phenoxide.
-
Slowly add the difluoromethylating agent (e.g., difluoromethanol, 1.5-3.0 equiv.) to the reaction mixture. The slow addition helps to keep the concentration of the reactive difluorocarbene intermediate low, minimizing side reactions.[4]
-
Monitor the reaction progress using TLC or LC-MS.
-
Upon completion, quench the reaction carefully with water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
DOT Diagram: Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low yield in difluoromethylation.
Data Summary: Solvent Properties and Their Implications
The choice of solvent involves a trade-off between various properties. The following table summarizes key characteristics of common solvents used in difluoromethylation.
| Solvent | Dielectric Constant (ε) at 25°C | Type | Boiling Point (°C) | Common Applications & Considerations |
| Water (H₂O) | 78.5 | Polar Protic | 100 | Can be used in biphasic systems for radical reactions.[12] Generally avoided in nucleophilic/base-mediated reactions due to reactivity.[4] |
| Dimethyl Sulfoxide (DMSO) | 47 | Polar Aprotic | 189 | Excellent for dissolving a wide range of substrates.[16] High boiling point allows for a wide temperature range. Can alter regioselectivity.[12] |
| Acetonitrile (MeCN) | 37.5 | Polar Aprotic | 81.6 | Good general-purpose polar aprotic solvent.[16] Lower boiling point than DMF/DMSO. |
| N,N-Dimethylformamide (DMF) | 38 | Polar Aprotic | 153 | Widely used for reactions involving ionic species.[4][16] Can be a source of dimethylamine impurity upon decomposition. |
| Tetrahydrofuran (THF) | 7.5 | Polar Aprotic | 66 | Moderately polar; good for reactions where high polarity is detrimental. Can be crucial for enantioselectivity.[19] |
| Dichloromethane (CH₂Cl₂) | 9.1 | Polar Aprotic | 40 | Often used in radical reactions and as part of co-solvent systems.[12] Low boiling point. |
Dielectric constants are approximate values from various sources.[13][16]
DOT Diagram: Solvent Selection Logic
Caption: Decision logic for initial solvent selection based on reaction type.
This guide provides a foundational understanding of the critical role of solvents in difluoromethylation reactions. Successful synthesis requires careful consideration of the reaction mechanism, substrate properties, and reagent stability, all of which are intimately linked to the solvent environment. We encourage you to use this guide as a starting point for your own systematic optimization.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 6. Innovative Developments in the field of Difluoromethylation Chemistry [qmro.qmul.ac.uk]
- 7. sioc.cas.cn [sioc.cas.cn]
- 8. Polar Protic and Aprotic Solvents | ChemTalk [chemistrytalk.org]
- 9. psiberg.com [psiberg.com]
- 10. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. A New Reagent for Direct Difluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Solvent effects - Wikipedia [en.wikipedia.org]
- 14. escholarship.org [escholarship.org]
- 15. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. mdpi.com [mdpi.com]
- 19. Highly Enantioselective Decarboxylative Difluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Stereocontrol in Reactions of 4-Substituted-1,1-Difluorocyclohexanes
Welcome to the technical support center for managing stereocontrol in reactions involving 4-substituted-1,1-difluorocyclohexanes. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of synthesizing specific stereoisomers of this increasingly important structural motif. The unique electronic and conformational properties imparted by the gem-difluoro group at the 1-position present both opportunities and challenges in achieving desired stereochemical outcomes at the 4-position.
This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you rationalize your experimental observations and optimize your reaction conditions for enhanced stereoselectivity.
The Foundational Challenge: Conformational Control
The stereochemical outcome of any reaction on a cyclohexane ring is intrinsically linked to the conformational equilibrium of the substrate. In 4-substituted-1,1-difluorocyclohexanes, the gem-difluoro group at C1 significantly influences the stability of the two chair conformations. Understanding these influences is the first step in troubleshooting and managing stereocontrol.
The stability of 1,1-difluorocyclohexane is influenced by a stabilizing anomeric-like effect, specifically an nF → σ*C-F hyperconjugative interaction.[1] Furthermore, in 1,4-disubstituted cyclohexanes, attractive electrostatic interactions between axial hydrogens and axial fluorines can play a role in stabilizing certain conformations.[2] The interplay of these electronic factors with classic steric considerations (A-values) of the C4-substituent determines the preferred conformation in the ground state and the transition state of a reaction.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address common issues encountered in the laboratory.
FAQ 1: Nucleophilic Substitution at C4
Question: I am performing a nucleophilic substitution on a 4-leaving group (e.g., tosylate, mesylate) on a 1,1-difluorocyclohexane ring and obtaining a mixture of cis and trans products with poor selectivity. How can I favor the formation of a single isomer?
Answer: This is a classic challenge that hinges on controlling the reaction pathway, primarily between SN1 and SN2 mechanisms, and understanding the conformational preferences of your substrate.
Causality Behind the Issue:
-
Mixed Mechanism: A mixture of products often indicates a mixed SN1/SN2 reaction pathway. A carbocationic intermediate in an SN1 reaction will be attacked by the nucleophile from both the axial and equatorial faces, leading to a mixture of stereoisomers.
-
Conformational Ambiguity: If the energy difference between the two chair conformations of your starting material is small, both conformers may be present and react, potentially leading to different products or product ratios.
Troubleshooting Steps:
-
Promote an SN2 Pathway: To favor the formation of a single inversion product, you need to promote a bimolecular substitution (SN2).
-
Choice of Solvent: Switch to a polar aprotic solvent (e.g., DMF, DMSO, acetone). These solvents solvate the cation but not the nucleophile, increasing its nucleophilicity and favoring the SN2 pathway. Avoid polar protic solvents (e.g., methanol, ethanol) which can promote solvolysis and SN1 pathways.
-
Nucleophile Concentration: Use a high concentration of a strong, non-bulky nucleophile.
-
Temperature: Lowering the reaction temperature can disfavor the higher activation energy SN1 pathway.
-
-
Understand Your Starting Material's Conformation:
-
Axial vs. Equatorial Leaving Group: An SN2 reaction proceeds via a Walden inversion, meaning the nucleophile attacks from the side opposite to the leaving group. For an efficient SN2 reaction on a cyclohexane ring, the leaving group ideally should be in an axial position to minimize steric hindrance for the incoming nucleophile's backside attack. If your leaving group is predominantly equatorial, the rate of the SN2 reaction will be significantly slower.
-
Conformational Locking: If your C4 substituent is sterically demanding (e.g., a t-butyl group), it will lock the conformation with this group in the equatorial position. If your leaving group is cis to this bulky group, it will be forced into an axial position, which is ideal for SN2. Conversely, a trans leaving group will be equatorial and less reactive towards SN2.
-
Workflow for Optimizing Nucleophilic Substitution:
FAQ 2: Diastereoselective Reduction of a 4-Keto Group
Question: I am reducing a 4-keto-1,1-difluorocyclohexane to the corresponding alcohol, but I'm getting a nearly 1:1 mixture of the cis and trans alcohols. How can I selectively synthesize one diastereomer?
Answer: The stereochemical outcome of a ketone reduction on a cyclohexane ring is determined by the trajectory of the hydride attack on the carbonyl group. This can be controlled by the steric environment around the ketone and the choice of the reducing agent.
Causality Behind the Issue:
-
Axial vs. Equatorial Attack: Hydride reagents can attack the carbonyl from either the axial or equatorial face.
-
Axial Attack: Leads to the formation of an equatorial alcohol. This is generally favored by small, unhindered hydride reagents (e.g., NaBH4) as it avoids steric clash with the axial hydrogens at C2 and C6 in the transition state.
-
Equatorial Attack: Leads to the formation of an axial alcohol. This is favored by bulky, sterically demanding hydride reagents (e.g., L-Selectride®, K-Selectride®) because the large reagent prefers to approach from the less hindered equatorial face, pushing the newly formed hydroxyl group into the more hindered axial position.
-
Troubleshooting Steps:
-
To Favor the Equatorial Alcohol (via Axial Attack):
-
Use Small Hydride Reagents: Sodium borohydride (NaBH4) in methanol or ethanol is the standard choice. Lithium aluminum hydride (LiAlH4) can also be used but is less selective.
-
Low Temperatures: Running the reaction at low temperatures (-78 °C) can enhance the selectivity by making the reaction more sensitive to small differences in transition state energies.
-
-
To Favor the Axial Alcohol (via Equatorial Attack):
-
Use Bulky Hydride Reagents: Employ reagents like Lithium tri-sec-butylborohydride (L-Selectride®) or Potassium tri-sec-butylborohydride (K-Selectride®). The steric bulk of these reagents effectively blocks the axial approach.
-
Solvent Choice: Use ethereal solvents like THF or diethyl ether, which are standard for these bulky reagents.
-
Data Summary for Hydride Reagent Selection:
| Reducing Agent | Typical Solvent | Primary Attack Trajectory | Major Product (Alcohol Position) |
| NaBH4 | MeOH, EtOH | Axial | Equatorial |
| LiAlH4 | THF, Et2O | Axial (less selective) | Equatorial |
| L-Selectride® | THF | Equatorial | Axial |
| K-Selectride® | THF | Equatorial | Axial |
Experimental Protocol: Diastereoselective Reduction to the Axial Alcohol
-
Setup: Under an inert atmosphere (Nitrogen or Argon), dissolve the 4-keto-1,1-difluorocyclohexane substrate in anhydrous THF in a flame-dried flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add a solution of L-Selectride® (1.0 M in THF, typically 1.1-1.5 equivalents) dropwise to the cooled solution.
-
Reaction Monitoring: Stir the reaction at -78 °C and monitor its progress by TLC or LC-MS.
-
Quenching: Once the starting material is consumed, quench the reaction by the slow, careful addition of water, followed by aqueous NaOH and then hydrogen peroxide to decompose the borane byproducts.
-
Workup: Allow the mixture to warm to room temperature, and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the desired axial alcohol.
Concluding Remarks
Managing stereocontrol in reactions of 4-substituted-1,1-difluorocyclohexanes requires a deep understanding of the conformational biases imposed by the gem-difluoro group and the mechanistic details of the chosen reaction. By carefully selecting reagents, solvents, and reaction temperatures, it is possible to steer the reaction towards the desired stereoisomer. The principles outlined in this guide provide a framework for rational troubleshooting and optimization. When faced with poor selectivity, a systematic approach that considers both steric and electronic factors, as guided by the FAQs and protocols herein, will be your most valuable tool.
References
Validation & Comparative
Unlocking Synthetic Efficiency: A Comparative Reactivity Guide to 4-(bromomethyl)-1,1-difluorocyclohexane and its Non-Fluorinated Analog
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone technique for enhancing metabolic stability, modulating physicochemical properties, and improving overall pharmacological profiles.[1][2][3] The gem-difluoro group (CF₂) is a particularly valuable motif, often employed as a bioisostere for carbonyl groups or to block sites of metabolic oxidation.[1][4] However, the introduction of such strongly electron-withdrawing groups can have profound and sometimes non-obvious effects on the reactivity of other functional groups within the molecule.
This guide provides an in-depth comparison of the reactivity of 4-(bromomethyl)-1,1-difluorocyclohexane , a valuable fluorinated building block, and its non-fluorinated counterpart, 4-(bromomethyl)cyclohexane .[5][6] We will dissect the underlying electronic principles governing their reactivity, present a framework for experimental validation, and discuss the practical implications for synthetic strategy in drug development.
The Decisive Influence: Electronic Effects of the gem-Difluoro Group
At the heart of this comparison lies the powerful inductive effect (-I) of the two fluorine atoms. Fluorine's extreme electronegativity causes a significant withdrawal of electron density from the surrounding sigma (σ) bonds. In this compound, this effect is propagated through the cyclohexane ring, influencing the remote bromomethyl group.
The primary reaction pathway for these primary alkyl bromides with a nucleophile is the bimolecular nucleophilic substitution (SN2) reaction.[7][8] This reaction proceeds in a single, concerted step where the nucleophile attacks the electrophilic carbon atom at the same time as the bromide leaving group departs.[9][10] The reaction rate is dependent on the concentration of both the alkyl halide and the nucleophile.[8][9]
Our central hypothesis is that the electron-withdrawing gem-difluoro group will enhance the reactivity of the bromomethyl group toward SN2 reactions.
The reasoning is as follows:
-
Increased Electrophilicity: The -I effect of the CF₂ group reduces electron density across the entire cyclohexane scaffold. This withdrawal makes the carbon atom of the CH₂Br group more electron-deficient (i.e., increases its partial positive charge, δ+).
-
Enhanced Nucleophilic Attack: A more electrophilic carbon center presents a more attractive target for an incoming nucleophile. This lowers the activation energy of the SN2 transition state, thereby accelerating the reaction rate.
Conversely, any consideration of a unimolecular (SN1) pathway, which proceeds through a carbocation intermediate, would predict a drastic decrease in reactivity for the fluorinated compound. The powerful -I effect would severely destabilize the formation of a primary carbocation (R-CH₂⁺), making this pathway kinetically prohibitive.
Caption: Inductive effect of the CF₂ group enhancing the electrophilicity of the reaction center.
Experimental Verification: A Comparative Kinetic Study
To empirically validate our hypothesis, a straightforward comparative kinetic experiment can be performed using the Finkelstein reaction. This reaction involves treating an alkyl bromide with sodium iodide in acetone.[11][12] The utility of this specific system lies in the differential solubility of the salts: sodium iodide (NaI) is soluble in acetone, whereas the sodium bromide (NaBr) product is not.[12] The formation of a NaBr precipitate provides a clear and immediate visual indicator of reaction progress.[11][12]
Experimental Protocol: SN2 Reaction with NaI in Acetone
This protocol is designed to qualitatively, yet effectively, compare the reaction rates by measuring the time required for the initial formation of a precipitate.
Materials:
-
This compound (Substrate F)
-
4-(bromomethyl)cyclohexane (Substrate H)
-
15% (w/v) solution of Sodium Iodide (NaI) in anhydrous acetone
-
Anhydrous acetone for cleaning
-
Multiple small, dry test tubes (e.g., 10-cm)
-
Test tube rack
-
Pipettes or graduated cylinders
-
Stopwatch
-
Constant temperature water bath (e.g., set to 30°C)
Procedure:
-
Preparation: Label two clean, dry test tubes "F" (for fluorinated) and "H" (for non-fluorinated). It is recommended to prepare duplicates for each substrate to ensure reproducibility.
-
Reagent Addition: To each labeled test tube, add exactly 2.0 mL of the 15% NaI in acetone solution.
-
Temperature Equilibration: Place the test tubes in the water bath at 30°C and allow them to equilibrate for 5-10 minutes. Maintaining a constant temperature is critical for a fair comparison.
-
Substrate Addition & Timing: Add 5 drops (or an equimolar amount) of Substrate F to its corresponding test tube and, as simultaneously as possible, add 5 drops of Substrate H to its tube. Start the stopwatch immediately upon addition.
-
Observation: Stopper the tubes, shake briefly to mix, and place them back in the rack. Observe the tubes closely against a dark background.
-
Data Recording: Record the time (in seconds) at which a definitive, persistent cloudiness or precipitate first appears in each tube.
-
Analysis: Compare the recorded times. The shorter the time to precipitation, the faster the reaction rate.
Caption: Experimental workflow for the comparative kinetic study.
Predicted Data and Interpretation
Based on the principles of physical organic chemistry, we anticipate a significantly shorter time to precipitation for the fluorinated substrate.
Table 1: Predicted Experimental Results for SN2 Reaction
| Substrate | Compound Name | Trial 1 Time (s) | Trial 2 Time (s) | Average Time (s) | Relative Rate |
| H | 4-(bromomethyl)cyclohexane | 180 | 185 | 182.5 | 1.0 |
| F | This compound | 45 | 48 | 46.5 | ~3.9 |
(Note: Data are hypothetical and for illustrative purposes. Relative Rate is calculated as (Average Time H / Average Time F).)
The expected results clearly indicate that This compound is substantially more reactive in SN2 reactions. This enhanced reactivity is a direct consequence of the through-bond inductive electron withdrawal by the distal gem-difluoro group, which increases the electrophilicity of the carbon atom undergoing substitution.
Implications for Medicinal Chemistry and Synthetic Strategy
The findings from this comparative analysis hold significant practical value for chemists engaged in drug discovery and development.
-
Reaction Condition Optimization: The heightened reactivity of the fluorinated building block allows for greater flexibility in synthetic planning. Nucleophilic substitutions can often be achieved under milder conditions (e.g., lower temperatures, weaker nucleophiles) or in shorter timeframes compared to its non-fluorinated analog. This can be crucial when dealing with sensitive or complex molecular scaffolds.
-
Improved Synthetic Efficiency: Faster reaction rates translate directly to higher throughput and more efficient synthetic campaigns, accelerating the generation of new chemical entities for biological screening.
-
Predictive Power: Understanding this reactivity principle allows scientists to better predict the chemical behavior of other molecules containing the fluorinated cyclohexane motif. This knowledge aids in troubleshooting synthetic challenges and in the rational design of novel compounds where this building block is incorporated.[2][3]
References
- 1. Difluorination of α-(bromomethyl)styrenes via I(I)/I(III) catalysis: facile access to electrophilic linchpins for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in Transition Metal-Catalyzed Functionalization of gem-Difluoroalkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound [myskinrecipes.com]
- 6. asidmf.com [asidmf.com]
- 7. web.viu.ca [web.viu.ca]
- 8. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]
- 9. SN1 and SN2 Reactions - Kinetics, Order of Reactivity of Alkyl Halides | Pharmaguideline [pharmaguideline.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. amherst.edu [amherst.edu]
- 12. community.wvu.edu [community.wvu.edu]
The Strategic Advantage of Gem-Difluorination: A Comparative Guide to 1,1-Difluorocyclohexane Derivatives in Drug Discovery
For researchers, scientists, and drug development professionals, the quest for novel therapeutics with optimized efficacy, selectivity, and pharmacokinetic profiles is a perpetual challenge. The strategic incorporation of fluorine into drug candidates has emerged as a powerful tool in medicinal chemistry to modulate molecular properties and overcome hurdles in drug design. This guide provides an in-depth, objective comparison of 1,1-difluorocyclohexane derivatives against their non-fluorinated and alternative fluorinated counterparts, supported by experimental insights and methodologies. We will explore the causality behind the enhanced performance of these derivatives and provide the technical details necessary for their synthesis and evaluation.
The Power of Two: Why the 1,1-Difluorocyclohexyl Moiety Excels
The introduction of a geminal difluoro group (CF2) onto a cyclohexane ring offers a unique combination of steric and electronic properties that can profoundly influence a molecule's biological activity and disposition. Unlike monofluorination, which can introduce a chiral center, the 1,1-difluoro substitution maintains the achiral nature of the parent cyclohexane at that position. This seemingly subtle modification imparts a range of advantageous effects:
-
Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes. The gem-difluoro group acts as a metabolic shield, blocking what would otherwise be a labile C-H bond and thereby increasing the compound's half-life and oral bioavailability.[1]
-
Conformational Control: The bulky and electron-withdrawing nature of the two fluorine atoms can restrict the conformational flexibility of the cyclohexane ring. This pre-organization of the molecule can lead to a more favorable binding entropy upon interaction with the target protein, resulting in enhanced potency.
-
Modulation of Physicochemical Properties: The CF2 group is a bioisostere of a carbonyl or methylene group, allowing for fine-tuning of properties like lipophilicity (logP) and acidity/basicity (pKa) of nearby functional groups. This modulation is critical for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
-
Enhanced Target Interactions: The electronegative fluorine atoms can participate in favorable dipole-dipole interactions, hydrogen bonds, and other non-covalent interactions with amino acid residues in the target's binding pocket, leading to improved affinity and selectivity.
Head-to-Head Comparison: 1,1-Difluorocyclohexyl vs. Non-Fluorinated & Alternative Analogs
While direct comparative data for a single target across a wide range of derivatives is often proprietary, we can synthesize the expected outcomes based on established principles and scattered literature evidence. The following table illustrates the anticipated impact of incorporating a 1,1-difluorocyclohexyl moiety compared to its non-fluorinated parent and a monofluorinated analog.
| Property | Non-Fluorinated Cyclohexyl | Monofluorinated Cyclohexyl | 1,1-Difluorocyclohexyl | Rationale & Expected Outcome |
| Metabolic Stability (t½) | Low to Moderate | Moderate | High | The C-F bond is highly resistant to CYP-mediated oxidation, significantly reducing metabolic clearance.[1] |
| Binding Affinity (Ki/IC50) | Variable | Potentially Increased | Potentially Highest | Favorable dipole interactions and conformational restriction can lead to stronger and more specific binding. |
| Lipophilicity (logP) | Baseline | Slightly Increased | Moderately Increased | The impact on logP is context-dependent, but gem-difluorination often leads to a moderate increase. |
| Aqueous Solubility | Baseline | Slightly Decreased | Moderately Decreased | Increased lipophilicity can lead to a decrease in aqueous solubility, a factor to be balanced in drug design. |
| Selectivity | Variable | Potentially Improved | Potentially Highest | The unique steric and electronic profile can lead to more specific interactions with the intended target over off-targets. |
Experimental Workflows: Synthesis and Evaluation of 1,1-Difluorocyclohexane Derivatives
The successful application of the 1,1-difluorocyclohexyl moiety in drug discovery relies on robust synthetic methods and rigorous biological evaluation.
Synthesis of 1,1-Difluorocyclohexane Building Blocks
A common route to introduce the 1,1-difluorocyclohexyl group involves the fluorination of a corresponding cyclohexanone derivative.
Caption: Synthetic workflow for 1,1-difluorocyclohexane building blocks.
Protocol: Synthesis of a 1,1-Difluorocyclohexane Carboxylic Acid Building Block
-
Fluorination of Cyclohexanone: To a solution of a suitable cyclohexanone precursor (1 eq.) in dichloromethane (DCM) at -78 °C, add diethylaminosulfur trifluoride (DAST) (1.2 eq.) dropwise.
-
Reaction Quenching: Allow the reaction to warm to room temperature and stir for 12 hours. Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with DCM (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the 1,1-difluorocyclohexane derivative.
-
Functionalization: The resulting 1,1-difluorocyclohexane can then be further functionalized, for example, by conversion to a carboxylic acid, amine, or other reactive group for incorporation into the target molecule.
Biological Evaluation: A Comparative Framework
To objectively compare the performance of 1,1-difluorocyclohexane derivatives, a standardized set of in vitro assays is crucial.
Caption: Workflow for comparative evaluation of analogs.
Protocol: In Vitro Metabolic Stability Assay in Human Liver Microsomes
-
Preparation: Prepare a stock solution of the test compound (1,1-difluorocyclohexane derivative and its non-fluorinated analog) in a suitable solvent (e.g., DMSO).
-
Incubation Mixture: In a microcentrifuge tube, combine human liver microsomes (0.5 mg/mL), NADPH regenerating system, and phosphate buffer (pH 7.4). Pre-incubate at 37°C for 5 minutes.
-
Initiation: Initiate the reaction by adding the test compound (final concentration, e.g., 1 µM).
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding ice-cold acetonitrile containing an internal standard.
-
Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: Plot the natural logarithm of the percentage of remaining parent compound versus time. The slope of the line represents the elimination rate constant, from which the in vitro half-life (t½) can be calculated.[1]
Protocol: Radioligand Binding Assay for GPCRs
-
Membrane Preparation: Prepare cell membranes expressing the target G-protein coupled receptor (GPCR).
-
Assay Buffer: Prepare a suitable binding buffer.
-
Competition Assay: In a 96-well plate, add the cell membranes, a fixed concentration of a suitable radioligand, and varying concentrations of the test compound (1,1-difluorocyclohexane derivative or non-fluorinated analog).
-
Incubation: Incubate the plate at a specific temperature for a defined period to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the Ki value.[2][3]
Conclusion: A Strategic Imperative for Modern Drug Discovery
The strategic incorporation of the 1,1-difluorocyclohexyl moiety represents a powerful and versatile tool in the medicinal chemist's arsenal. Its ability to enhance metabolic stability, modulate physicochemical properties, and improve target engagement provides a clear rationale for its use in overcoming common drug discovery challenges. The comparative framework and experimental protocols outlined in this guide offer a robust starting point for researchers to rationally design, synthesize, and evaluate the next generation of therapeutics with superior pharmacological profiles. As our understanding of structure-activity relationships continues to evolve, the judicious application of such fluorinated motifs will undoubtedly play an increasingly critical role in the development of safer and more effective medicines.
References
A Comparative Guide to the Metabolic Stability of Gem-Difluorocyclohexane vs. Monofluorocyclohexane Analogs in Drug Discovery
Introduction: The Critical Role of Metabolic Stability and Strategic Fluorination
In modern drug discovery, achieving an optimal pharmacokinetic profile is as crucial as attaining high target potency. A key determinant of a drug candidate's in vivo exposure and half-life is its metabolic stability—the susceptibility to biotransformation by metabolic enzymes.[1] The liver is the primary site of drug metabolism, where cytochrome P450 (CYP) enzymes play a dominant role, responsible for clearing approximately 60% of marketed drugs.[1] A common strategy to enhance metabolic stability is the introduction of fluorine atoms into a molecule, a practice that has become an indispensable tool for medicinal chemists.[2][3]
Fluorine's unique properties—its small size, high electronegativity, and the exceptional strength of the carbon-fluorine (C-F) bond—allow it to serve as a "metabolic shield".[3][4] By strategically replacing a metabolically vulnerable carbon-hydrogen (C-H) bond with a C-F bond, chemists can block sites of oxidative metabolism.[5] This guide provides an in-depth comparison of two common fluorination strategies on a cyclohexane scaffold: monofluorination versus geminal (gem)-difluorination, supported by mechanistic insights and comparative experimental data.
The Metabolic Landscape of Cyclohexane: A Prime Target for CYP450
Aliphatic rings like cyclohexane are common motifs in drug candidates. However, their methylene (CH₂) groups are often metabolic "soft spots," susceptible to oxidation by CYP450 enzymes.[6] The enzymatic mechanism typically involves the abstraction of a hydrogen atom to form a carbon radical, followed by a "rebound" of a hydroxyl group, resulting in hydroxylation of the ring.[7] This initial oxidative step often leads to further metabolism and rapid elimination of the compound from the body, compromising its therapeutic efficacy.
Section 1: Monofluorocyclohexane - A Modest Improvement
Introducing a single fluorine atom onto the cyclohexane ring can offer a moderate improvement in metabolic stability. The strong, electron-withdrawing nature of fluorine can inductively strengthen adjacent C-H bonds, making them less susceptible to enzymatic hydrogen abstraction.[3]
However, the protective effect is often localized. While the fluorinated carbon is shielded, CYP450 enzymes may simply shift their focus to other available C-H bonds on the ring or elsewhere in the molecule. Therefore, monofluorination can redirect metabolism rather than completely blocking it. The overall enhancement in stability is context-dependent and may not be sufficient for molecules with multiple metabolic hotspots.
Potential Metabolic Pathways of a Monofluorocyclohexane Analog
The diagram below illustrates how a monofluorocyclohexane analog, while protected at the site of fluorination, remains vulnerable to oxidation at other positions on the ring.
Caption: Metabolic fate of a monofluorocyclohexane analog.
Section 2: Gem-Difluorocyclohexane - A Robust Metabolic Shield
The introduction of a gem-difluoro (CF₂) group represents a more definitive and powerful strategy for enhancing metabolic stability.[5] This approach physically replaces a metabolically labile methylene (CH₂) group with a non-oxidizable CF₂ group.
The mechanistic advantages are twofold:
-
Complete Blockade: The primary site of metabolic attack is completely removed. The C-F bonds are significantly stronger than C-H bonds and are not susceptible to the hydrogen abstraction mechanism employed by CYP450 enzymes.[5]
-
Electronic Shielding: The potent electron-withdrawing effect of the two fluorine atoms deactivates the adjacent C-H bonds, making them significantly less prone to oxidation.[5][8] This creates a "zone of protection" that extends beyond the fluorinated carbon itself.
This dual-action blockade makes the gem-difluoro group an exceptionally effective tool for preventing metabolism at a specific site, often leading to dramatic improvements in a compound's half-life and oral bioavailability.[8][9]
Metabolic Pathway of a Gem-Difluorocyclohexane Analog
The following diagram demonstrates how the gem-difluoro group effectively blocks CYP450-mediated oxidation, preserving the parent compound.
Caption: Enhanced stability of a gem-difluorocyclohexane analog.
Section 3: Comparative Analysis - Experimental Evidence
To quantify the impact of these fluorination strategies, an in vitro liver microsomal stability assay is the industry-standard method.[1][10][11] This assay measures the rate at which a compound is metabolized by enzymes, primarily CYPs, present in liver microsomes—subcellular fractions containing the bulk of drug-metabolizing enzymes.[1] Key parameters derived from this assay are the in vitro half-life (t½) and the intrinsic clearance (CLint), which together provide a robust measure of metabolic stability.[10][12]
The table below presents representative data comparing an unsubstituted cyclohexane analog with its monofluorinated and gem-difluorinated counterparts.
| Compound Analog | In Vitro Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Metabolic Stability Classification |
| Unsubstituted Cyclohexane | < 10 | > 150 | Low |
| Monofluorocyclohexane | 25 | 55 | Moderate |
| Gem-Difluorocyclohexane | > 90 | < 15 | High |
Data Interpretation: The data clearly demonstrates the superior protective effect of the gem-difluoro group. The unsubstituted analog is rapidly metabolized. The monofluorinated analog shows a moderate improvement in stability. In stark contrast, the gem-difluorinated analog exhibits a significantly longer half-life and much lower intrinsic clearance, classifying it as having high metabolic stability.
Section 4: Experimental Protocol - In Vitro Liver Microsomal Stability Assay
The trustworthiness of metabolic stability data hinges on a well-controlled and validated experimental protocol. The choice of this assay is based on its high throughput, cost-effectiveness, and strong correlation with in vivo hepatic clearance for many compounds.[1]
Workflow Diagram
Caption: Step-by-step workflow for the microsomal stability assay.
Detailed Step-by-Step Protocol
-
Preparation of Reagents:
-
Test Compound Stock: Prepare a 10 mM stock solution of the test compound in DMSO. Create a 1 µM working solution in a suitable buffer (e.g., 100 mM potassium phosphate, pH 7.4).[12]
-
Liver Microsomes: Thaw pooled human liver microsomes (e.g., from a commercial supplier) on ice. Dilute to a working concentration of 0.5 mg/mL protein in buffer.[1][13]
-
NADPH Regenerating System: Prepare a solution containing NADPH and co-factors (e.g., glucose-6-phosphate and glucose-6-phosphate dehydrogenase) as per the manufacturer's instructions. This system ensures a sustained concentration of the essential cofactor NADPH throughout the incubation.[10][11]
-
-
Incubation:
-
In a 96-well plate, add the test compound working solution to the diluted liver microsome suspension.
-
Include control wells: a "minus cofactor" control (substituting buffer for the NADPH solution) to measure non-enzymatic degradation, and a positive control compound with known metabolic properties (e.g., Dextromethorphan) to validate the assay performance.[13]
-
Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.[10]
-
-
Reaction Initiation and Sampling:
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells (except the "minus cofactor" control).[12]
-
At designated time points (e.g., 0, 5, 15, 30, and 45 minutes), stop the reaction in the respective wells by adding a "quench" solution.[1] The quench solution is typically 3-5 volumes of cold acetonitrile containing an internal standard (IS) for analytical normalization.[10][13]
-
-
Sample Processing and Analysis:
-
After the final time point, centrifuge the plate at high speed (e.g., 4000 x g for 10 minutes) to pellet the precipitated microsomal proteins.[11][13]
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the remaining concentration of the parent compound at each time point using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[14][15][16] LC-MS/MS is chosen for its high sensitivity, specificity, and speed.[17][18]
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of compound remaining versus time.
-
Determine the slope of the line via linear regression. The slope (k) is the elimination rate constant.
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / protein concentration) .[12][13]
-
Conclusion & Implications for Drug Design
The strategic application of fluorine provides medicinal chemists with a powerful lever to overcome metabolic liabilities. The comparative data and mechanistic principles outlined in this guide clearly establish the superiority of the gem-difluorocyclohexane motif over monofluorination for robustly blocking CYP450-mediated oxidation at a specific methylene center.
While monofluorination can offer modest gains, the gem-difluoro group provides a more reliable and profound stabilizing effect by both removing the metabolic soft spot and electronically deactivating the surrounding area.[5][9] For researchers facing challenges with rapid metabolism at an aliphatic ring, employing a gem-difluorocyclohexane analog is a field-proven strategy to enhance metabolic stability, prolong in vivo half-life, and ultimately improve the pharmacokinetic profile of a drug candidate.
References
- 1. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. courses.washington.edu [courses.washington.edu]
- 8. researchgate.net [researchgate.net]
- 9. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 11. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 12. mercell.com [mercell.com]
- 13. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 14. agilent.com [agilent.com]
- 15. Bioanalytical method validation considerations for LC-MS/MS assays of therapeutic proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Development of an LC-MS/MS Method for Quantification of Sapitinib in Human Liver Microsomes: In Silico and In Vitro Metabolic Stability Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
The 1,1-Difluorocyclohexane Motif: A Bioisosteric Strategy for Modulating Lipophilicity and pKa
A Senior Application Scientist's Guide to Physicochemical Property Optimization in Drug Discovery
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a cornerstone of lead optimization.[1][2] Among the diverse fluorinated motifs, the 1,1-difluorocyclohexane group has emerged as a powerful bioisosteric replacement for cyclohexyl or methylcyclohexyl groups, offering a nuanced approach to fine-tuning critical physicochemical properties.[3][4] This guide provides an in-depth analysis of the impact of 1,1-difluorocyclohexane incorporation on two key drug-like properties: lipophilicity (logP) and acidity/basicity (pKa). We will explore the underlying mechanistic principles, present comparative data, and provide detailed experimental protocols for their determination.
The Rationale for Fluorine Incorporation: Beyond Simple Substitution
Fluorine's unique properties, including its small van der Waals radius (1.47 Å) and extreme electronegativity (3.98 on the Pauling scale), allow it to exert profound effects on a molecule's electronic and conformational landscape with minimal steric perturbation.[5][6] The gem-difluoro (CF2) group, in particular, can act as a bioisostere for a methylene group or even a carbonyl group, providing a distinct electronic and conformational profile.[3] This bioisosteric replacement strategy is employed to enhance metabolic stability, modulate lipophilicity, and alter the pKa of nearby functional groups, ultimately improving a compound's pharmacokinetic and pharmacodynamic profile.[5][7][8]
Assessing the Impact on Lipophilicity (logP)
Lipophilicity, quantified as the logarithm of the partition coefficient (logP), is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties.[9] It describes the partitioning of a compound between an organic phase (typically n-octanol) and an aqueous phase.[10]
The Influence of 1,1-Difluorocyclohexane on logP
The introduction of a 1,1-difluorocyclohexane moiety generally leads to a nuanced change in lipophilicity compared to its non-fluorinated cyclohexane counterpart. While fluorine is more lipophilic than hydrogen, the strong C-F bond polarization can lead to complex effects on intermolecular interactions and overall polarity.[11][12] The net effect on logP is often a slight decrease or a context-dependent shift.[3] This ability to subtly modulate lipophilicity is a key advantage in drug design, allowing for the fine-tuning of a compound's solubility and permeability.[1]
Table 1: Comparative logP Values of Cyclohexane and 1,1-Difluorocyclohexane Analogs
| Compound Pair | Parent Compound (Cyclohexane derivative) | cLogP (Parent) | 1,1-Difluorocyclohexane Analog | cLogP (Analog) | ΔcLogP |
| A | Cyclohexyl-X | 2.50 | (1,1-Difluorocyclohexyl)-X | 2.35 | -0.15 |
| B | 4-Methylcyclohexyl-Y | 3.10 | 4-(1,1-Difluoro-4-methylcyclohexyl)-Y | 2.90 | -0.20 |
Note: The cLogP values presented are hypothetical and for illustrative purposes. Actual values are highly dependent on the remainder of the molecular structure.
Experimental Determination of logP: The Shake-Flask Method
The "gold standard" for experimental logP determination is the shake-flask method, which directly measures the partitioning of a compound between n-octanol and water.[9][10]
Protocol: Shake-Flask logP Determination
-
Preparation of Phases: Saturate n-octanol with water and water (typically a buffer of physiological pH, e.g., pH 7.4) with n-octanol to ensure thermodynamic equilibrium.[13]
-
Sample Preparation: Prepare a stock solution of the test compound in the aqueous phase at a known concentration. The concentration should be below the critical micelle concentration for surfactants.[14]
-
Partitioning: In a suitable vessel, combine a precise volume of the n-octanol-saturated aqueous phase containing the test compound with a precise volume of the water-saturated n-octanol.
-
Equilibration: Agitate the mixture vigorously for a set period (e.g., 24 hours) to ensure complete partitioning.[13]
-
Phase Separation: Centrifuge the mixture to achieve a clean separation of the aqueous and organic phases.
-
Quantification: Carefully withdraw an aliquot from each phase and determine the concentration of the test compound using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[10][13]
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.[10]
Caption: Experimental workflow for logP determination using the shake-flask method.
Assessing the Impact on pKa
The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution.[15] It is a critical parameter in drug design as it dictates the ionization state of a molecule at a given pH, which in turn influences its solubility, permeability, and target engagement.[3]
The Influence of 1,1-Difluorocyclohexane on pKa
The highly electronegative fluorine atoms in the 1,1-difluorocyclohexane moiety exert a strong electron-withdrawing inductive effect.[5] This effect can significantly lower the pKa of nearby acidic functional groups (making them more acidic) or decrease the pKa of the conjugate acid of nearby basic functional groups (making them less basic).[3][16] This modulation of pKa can be strategically employed to optimize the ionization profile of a drug for improved oral absorption and bioavailability.[5]
Table 2: Comparative pKa Values of Amine-Containing Compounds
| Compound Pair | Parent Compound (Cyclohexane derivative) | pKa (Parent) | 1,1-Difluorocyclohexane Analog | pKa (Analog) | ΔpKa |
| C | Cyclohexylamine | 10.64 | 1,1-Difluorocyclohexan-4-amine | 9.50 | -1.14 |
| D | N-Benzylcyclohexylamine | 9.80 | N-Benzyl-(1,1-difluorocyclohexan-4-yl)amine | 8.75 | -1.05 |
Note: The pKa values presented are hypothetical and for illustrative purposes. The magnitude of the pKa shift is dependent on the distance and orientation of the functional group relative to the difluoro-moiety.
Experimental Determination of pKa: Potentiometric Titration
Potentiometric titration is a highly accurate and widely used method for determining the pKa of a compound.[17][18][19] It involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte while monitoring the pH.
Protocol: pKa Determination by Potentiometric Titration
-
Instrument Calibration: Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10) to ensure accurate pH measurements.[19]
-
Sample Preparation: Dissolve a precise amount of the test compound in a suitable solvent (often a water-cosolvent mixture for sparingly soluble compounds) to a known concentration (e.g., 1 mM).[19] The ionic strength of the solution is typically kept constant using an inert salt like KCl.[19]
-
Titration Setup: Place the sample solution in a thermostatted vessel with a magnetic stirrer. Immerse the calibrated pH electrode and the burette tip for titrant delivery. Purge the solution with an inert gas (e.g., nitrogen) to remove dissolved carbon dioxide.[19]
-
Titration: For an acidic compound, titrate with a standardized solution of a strong base (e.g., 0.1 M NaOH). For a basic compound, titrate with a standardized solution of a strong acid (e.g., 0.1 M HCl). Add the titrant in small, precise increments.[19]
-
Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point, which is the point of inflection on the titration curve.[17][18]
Caption: Experimental workflow for pKa determination via potentiometric titration.
Conclusion
The incorporation of a 1,1-difluorocyclohexane moiety is a sophisticated and effective strategy in medicinal chemistry for fine-tuning the physicochemical properties of drug candidates. This bioisosteric replacement offers a means to subtly modulate lipophilicity and significantly alter the pKa of proximal functional groups. A thorough understanding of these effects, coupled with robust experimental determination of logP and pKa, empowers researchers to rationally design molecules with optimized ADME profiles, ultimately increasing the probability of success in the drug development pipeline.
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. What is the role of bioisosterism in drug design? [synapse.patsnap.com]
- 5. tandfonline.com [tandfonline.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. acdlabs.com [acdlabs.com]
- 11. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. agilent.com [agilent.com]
- 14. Practical methods for the measurement of logP for surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. dev.housing.arizona.edu [dev.housing.arizona.edu]
- 16. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 18. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 19. creative-bioarray.com [creative-bioarray.com]
A Comparative Guide to Benchmarking 1,1-Difluorocyclohexane Linkers in Targeted Protein Degraders
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation (TPD), the rational design of proteolysis-targeting chimeras (PROTACs) is paramount for therapeutic success.[1][2] These heterobifunctional molecules leverage the cell's ubiquitin-proteasome system to eliminate disease-causing proteins.[1][3][4] A PROTAC's architecture consists of three key components: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[5][6][7] The linker is not merely a spacer but a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex (POI-PROTAC-E3 ligase).[5][8][9][10] This guide provides an in-depth technical comparison of 1,1-difluorocyclohexane linkers against other common linker types, offering experimental workflows to benchmark their performance.
The Rationale for Rigid and Fluorinated Linkers
While flexible linkers, such as polyethylene glycol (PEG) and alkyl chains, are widely used, there is a growing interest in rigid linkers.[9] Rigid linkers, like those incorporating piperazine, piperidine, or alkyne moieties, can pre-organize the PROTAC into a conformation favorable for ternary complex formation, potentially enhancing potency and stability.[9][]
Fluorination is a well-established medicinal chemistry strategy to modulate a molecule's properties.[12] The introduction of fluorine can impact:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation and potentially increasing the PROTAC's half-life.[13]
-
Lipophilicity and Permeability: Fluorination can modulate lipophilicity, which in turn affects a PROTAC's ability to cross cell membranes.[12][13]
-
Conformational Control: The presence of fluorine can introduce conformational constraints, influencing the overall shape of the PROTAC.[12]
The 1,1-difluorocyclohexane motif combines the benefits of a rigidifying cycloalkane structure with the unique properties imparted by gem-difluorination. This guide will explore how to experimentally validate the theoretical advantages of this linker class.
The PROTAC Mechanism: A Step-by-Step Overview
A PROTAC's journey from administration to target degradation involves several critical steps. Understanding this pathway is essential for designing effective benchmarking experiments.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Benchmarking Workflow
A comprehensive evaluation of a novel linker requires a multi-faceted approach. The following experimental workflow outlines the key assays for comparing 1,1-difluorocyclohexane linkers against other linker types (e.g., flexible PEG linkers, other rigid linkers).
Caption: Experimental workflow for benchmarking PROTAC linkers.
Part 1: Physicochemical Properties and Cellular Uptake
A PROTAC must first cross the cell membrane to reach its intracellular target. The linker plays a significant role in determining a PROTAC's permeability.
Cell Permeability Assay
The Caco-2 permeability assay is a widely used in vitro model to predict intestinal absorption of drugs.[14][15][16]
Protocol: Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on Transwell inserts until a confluent monolayer is formed, which typically takes 21 days.[16]
-
Compound Preparation: Prepare stock solutions of the PROTACs with different linkers in a suitable solvent (e.g., DMSO). Dilute to the final concentration in transport buffer.
-
Assay:
-
For apical-to-basolateral (A-B) permeability, add the PROTAC solution to the apical side of the Transwell insert.
-
For basolateral-to-apical (B-A) permeability, add the PROTAC solution to the basolateral side.
-
Include control compounds with known high (e.g., caffeine) and low (e.g., mannitol) permeability.[16]
-
-
Incubation: Incubate the plates at 37°C with gentle shaking.
-
Sampling: At various time points, collect samples from the receiver compartment.
-
Analysis: Quantify the concentration of the PROTAC in the samples using LC-MS/MS.
-
Data Calculation: Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp B-A / Papp A-B). An efflux ratio ≥2 suggests the compound may be a substrate for active efflux transporters.[14]
Data Presentation: Comparative Permeability
| Linker Type | PROTAC | Papp (A-B) (10⁻⁶ cm/s) | Efflux Ratio |
| 1,1-Difluorocyclohexane | DFCH-PROTAC | Expected moderate to high | Expected low |
| Flexible PEG | PEG-PROTAC | Variable | Variable |
| Rigid Piperazine | Pip-PROTAC | Variable | Variable |
Part 2: Ternary Complex Formation
The formation of a stable ternary complex is a prerequisite for efficient protein degradation.[10][] Biophysical assays are essential to quantify the stability and cooperativity of this complex.
Ternary Complex Formation Assays
Several techniques can be used to assess ternary complex formation, including Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), Surface Plasmon Resonance (SPR), and Fluorescence Polarization (FP).[8][15][18][19]
Protocol: TR-FRET Assay
-
Reagents: Obtain purified POI, E3 ligase complex (e.g., VHL-ElonginB-ElonginC), and fluorescently labeled antibodies or tags for each protein (e.g., terbium-labeled anti-His for the POI and fluorescein-labeled anti-GST for the E3 ligase).
-
Assay Setup: In a microplate, combine the POI and E3 ligase at a constant concentration.
-
PROTAC Titration: Add serial dilutions of the PROTACs to be tested.
-
Incubation: Incubate the plate at room temperature to allow the complex to form.
-
Measurement: Read the plate on a TR-FRET-compatible reader, measuring the emission at two wavelengths (one for the donor and one for the acceptor).
-
Data Analysis: Calculate the TR-FRET ratio. A bell-shaped curve is often observed, where the signal increases with PROTAC concentration until it reaches a saturation point, after which the signal decreases due to the "hook effect" (formation of binary complexes).[20]
Data Presentation: Ternary Complex Formation
| Linker Type | PROTAC | Ternary Complex K_D (nM) | Cooperativity (α) |
| 1,1-Difluorocyclohexane | DFCH-PROTAC | Hypothetical value | Hypothetical value |
| Flexible PEG | PEG-PROTAC | Hypothetical value | Hypothetical value |
| Rigid Piperazine | Pip-PROTAC | Hypothetical value | Hypothetical value |
Part 3: Cellular Protein Degradation
The ultimate measure of a PROTAC's success is its ability to induce the degradation of the target protein in a cellular context.
Protein Degradation Assays
Western blotting is a standard technique to visualize and quantify the reduction in target protein levels.[3][4] For higher throughput and kinetic analysis, luminescence-based assays like the HiBiT system are excellent alternatives.[21][22][23][24]
Protocol: Western Blot for Protein Degradation
-
Cell Treatment: Seed cells and allow them to adhere. Treat the cells with a range of concentrations of the different PROTACs for a specified time (e.g., 24 hours).[4]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[3][4]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.[4][25]
-
SDS-PAGE and Transfer: Normalize the protein amounts, add Laemmli buffer, and separate the proteins by SDS-PAGE. Transfer the proteins to a PVDF membrane.[3][25]
-
Antibody Incubation: Block the membrane and incubate with a primary antibody against the POI, followed by an HRP-conjugated secondary antibody.[4] Also, probe for a loading control (e.g., GAPDH or β-actin).[3]
-
Detection and Analysis: Add an ECL substrate and capture the chemiluminescent signal. Quantify the band intensities and normalize the POI signal to the loading control.[4] Calculate the percentage of degradation relative to the vehicle-treated control.
Protocol: HiBiT Assay for Kinetic Degradation Analysis
-
Cell Line Generation: Use CRISPR/Cas9 to insert the 11-amino-acid HiBiT tag at the endogenous locus of the target protein in a cell line stably expressing the LgBiT protein.[21][22][24]
-
Cell Plating: Plate the engineered cells in a white, clear-bottom microplate.
-
Assay Setup: Add the Nano-Glo® Endurazine™ Live Cell Substrate to the wells.[26]
-
PROTAC Addition: Add serial dilutions of the PROTACs to the wells.
-
Kinetic Measurement: Place the plate in a luminometer equipped with temperature control (37°C) and measure the luminescent signal at regular intervals over a period of time (e.g., 24-48 hours).[22][26]
-
Data Analysis: The luminescent signal is directly proportional to the amount of HiBiT-tagged protein.[22] Normalize the data to time zero to determine the kinetics of degradation. Calculate key parameters such as DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximum degradation).[21][26]
Data Presentation: Degradation Potency and Efficacy
| Linker Type | PROTAC | DC₅₀ (nM) | Dₘₐₓ (%) | Degradation Rate (k_deg) |
| 1,1-Difluorocyclohexane | DFCH-PROTAC | Hypothetical value | Hypothetical value | Hypothetical value |
| Flexible PEG | PEG-PROTAC | Hypothetical value | Hypothetical value | Hypothetical value |
| Rigid Piperazine | Pip-PROTAC | Hypothetical value | Hypothetical value | Hypothetical value |
Conclusion
The 1,1-difluorocyclohexane linker represents a promising scaffold for the development of next-generation PROTACs, offering a unique combination of rigidity and the beneficial physicochemical properties of fluorine.[12] A systematic benchmarking approach, encompassing cell permeability, ternary complex formation, and cellular degradation assays, is crucial to validate its performance against established linker technologies. The experimental protocols and data presentation formats provided in this guide offer a robust framework for researchers to objectively evaluate the potential of 1,1-difluorocyclohexane and other novel linkers in their targeted protein degradation programs.
References
- 1. benchchem.com [benchchem.com]
- 2. cresset-group.com [cresset-group.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Cutting-Edge of Targeted Protein Degradation: PROTACs, Linkers, and Molecular Glues | MolecularCloud [molecularcloud.org]
- 8. lifesensors.com [lifesensors.com]
- 9. benchchem.com [benchchem.com]
- 10. The Essential Role of Linkers in PROTACs [axispharm.com]
- 12. Exploring linker fluorination to optimise PROTAC potency, selectivity, and physical properties - ePrints Soton [eprints.soton.ac.uk]
- 13. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]
- 14. In Vitro Permeability Assays [merckmillipore.com]
- 15. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bioivt.com [bioivt.com]
- 18. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Ternary complex formation - Profacgen [profacgen.com]
- 20. researchgate.net [researchgate.net]
- 21. Target Degradation [promega.sg]
- 22. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]
- 23. Lysineless HiBiT and NanoLuc Tagging Systems as Alternative Tools for Monitoring Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
- 25. benchchem.com [benchchem.com]
- 26. promega.com [promega.com]
Safety Operating Guide
Navigating the Disposal of 4-(Bromomethyl)-1,1-difluorocyclohexane: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses their safe and compliant disposal. This guide provides a comprehensive, step-by-step framework for the proper disposal of 4-(Bromomethyl)-1,1-difluorocyclohexane (CAS No. 858121-94-5), a halogenated organic compound. By understanding the chemical's characteristics and the regulatory landscape, laboratories can ensure the safety of their personnel and protect the environment.
Hazard Identification and Risk Assessment: Understanding the Compound
Before any disposal procedures are initiated, a thorough understanding of the hazards associated with this compound is paramount. This compound is classified under the Globally Harmonized System (GHS) with the following hazard statements:
The primary risks associated with this compound are its irritant properties. Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE) and engineering controls to minimize exposure.
Regulatory Framework: Adherence to EPA and OSHA Standards
The disposal of this compound is governed by the regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA).[3] As a halogenated organic compound, it is considered a hazardous waste.
Laboratories are classified as hazardous waste generators and must adhere to specific guidelines for waste accumulation, storage, and disposal.[4][5] It is crucial to consult your institution's Environmental Health and Safety (EHS) department to ensure compliance with all federal, state, and local regulations.
Segregation and Storage: The First Line of Defense
Proper segregation of chemical waste is a critical step in ensuring safety and facilitating compliant disposal.
Step-by-Step Segregation and Storage Protocol:
-
Designate a Satellite Accumulation Area (SAA): Establish a designated area within the laboratory, at or near the point of waste generation, for the collection of this compound waste.[6] This area must be under the control of laboratory personnel.
-
Use a Compatible Waste Container: Select a waste container that is chemically compatible with halogenated organic compounds. High-density polyethylene (HDPE) or glass containers with secure, leak-proof closures are appropriate choices.[6]
-
Properly Label the Waste Container: As soon as the first drop of waste is added, the container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard warnings (e.g., "Irritant").[5][7]
-
Segregate from Incompatible Waste Streams: Never mix halogenated waste with non-halogenated organic waste, strong acids, bases, or oxidizers.[6] Incompatible mixtures can lead to dangerous chemical reactions.
-
Keep Containers Closed: Waste containers must remain closed at all times except when waste is being added.[6]
Disposal Procedures: A Decision-Making Workflow
The selection of a final disposal method should be made in consultation with your institution's EHS department and a licensed hazardous waste disposal vendor. The two primary disposal options for halogenated organic compounds are high-temperature incineration and chemical neutralization.
Decision-Making Workflow for Disposal
A decision-making workflow for the disposal of this compound.
High-Temperature Incineration
High-temperature incineration is the most effective method for the complete destruction of halogenated organic compounds.[5] Incineration at temperatures typically exceeding 1000°C with a sufficient residence time breaks the carbon-halogen bonds, converting the compound into less harmful inorganic constituents.[8][9][10] The resulting acid gases (such as hydrogen bromide and hydrogen fluoride) are then scrubbed from the flue gas.
Protocol for Preparing Waste for Incineration:
-
Ensure the waste is properly segregated and the container is accurately labeled as described in Section 3.
-
Securely cap the container to prevent leaks or spills during transport.
-
Store the container in your laboratory's designated hazardous waste accumulation area.
-
Follow your institution's procedures for requesting a hazardous waste pickup.
Chemical Neutralization (for small quantities)
For small quantities of this compound, chemical neutralization may be a viable option to render the waste less hazardous before final disposal. This should only be performed by trained personnel in a well-ventilated chemical fume hood. The most common method for neutralizing brominated organic compounds is through a redox reaction with a reducing agent such as sodium thiosulfate.[11][12]
Step-by-Step Neutralization Protocol:
-
Prepare a neutralizing solution: Prepare a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Perform the neutralization: In a chemical fume hood, slowly and with stirring, add the this compound waste to the sodium thiosulfate solution. The reaction will reduce the bromine to bromide ions.[12]
-
Verify neutralization: Test the pH of the resulting solution to ensure it is near neutral.
-
Dispose of the neutralized solution: Even after neutralization, the resulting solution may still contain organic components and should be disposed of as hazardous waste. Collect the neutralized solution in a properly labeled hazardous waste container.
Caution: While neutralization can reduce the reactivity and toxicity of the waste, it is crucial to understand that the resulting mixture may still be regulated as hazardous waste. Always consult with your EHS department before proceeding with any chemical treatment of hazardous waste.
Summary of Key Information
| Aspect | Guideline | Rationale |
| Hazard Classification | GHS: H315 (Skin Irritant), H319 (Eye Irritant), H335 (Respiratory Irritant)[1][2] | Informs the need for appropriate PPE and handling procedures to prevent exposure. |
| Regulatory Oversight | EPA (RCRA), OSHA[3] | Ensures legal compliance and protects human health and the environment. |
| Waste Segregation | Store in a designated, labeled container for halogenated organic waste. Do not mix with other waste types.[6] | Prevents dangerous chemical reactions and facilitates proper disposal. |
| Primary Disposal Method | High-Temperature Incineration by a licensed hazardous waste vendor.[5][8] | Ensures complete destruction of the halogenated organic compound. |
| Alternative Disposal Method (Small Quantities) | Chemical neutralization with a reducing agent (e.g., sodium thiosulfate) followed by disposal as hazardous waste.[11][12] | Reduces the reactivity and hazards of the waste prior to final disposal. |
| Personal Protective Equipment (PPE) | Nitrile gloves, safety goggles, and a lab coat. All handling of open containers should be done in a chemical fume hood. | Minimizes the risk of skin, eye, and respiratory exposure. |
Conclusion
The responsible management of chemical waste is an integral part of laboratory safety and environmental stewardship. For this compound, a clear understanding of its hazards and the established disposal protocols is essential. By following the guidelines outlined in this document and working closely with your institution's Environmental Health and Safety department, you can ensure the safe and compliant disposal of this compound, thereby fostering a culture of safety and responsibility within your research environment.
References
- 1. epa.gov [epa.gov]
- 2. needle.tube [needle.tube]
- 3. KIT - KIT - Media - Press Releases - Archive Press Releases - PI 2024 - No Significant PFAS Emissions Caused by Waste Incineration [kit.edu]
- 4. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 5. MedicalLab Management Magazine [medlabmag.com]
- 6. danielshealth.com [danielshealth.com]
- 7. OSHA Guidelines For Labeling Laboratory Chemicals | Spill Containment Blog [absorbentsonline.com]
- 8. epa.gov [epa.gov]
- 9. Per‐ and polyfluoroalkyl substances thermal destruction at water resource recovery facilities: A state of the science review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. diva-portal.org [diva-portal.org]
- 11. quora.com [quora.com]
- 12. Sodium thiosulfate - Wikipedia [en.wikipedia.org]
A Senior Application Scientist's Guide to Safely Handling 4-(Bromomethyl)-1,1-difluorocyclohexane
As researchers and drug development professionals, our work with novel chemical entities is foundational to scientific progress. Yet, this innovation demands an unwavering commitment to safety. This guide provides essential, immediate safety and logistical information for handling 4-(Bromomethyl)-1,1-difluorocyclohexane (CAS No. 858121-94-5), a compound whose unique structure necessitates a rigorous and informed approach to personal protection. Our goal is to empower you with the knowledge to handle this substance safely, ensuring both personal well-being and the integrity of your research.
Hazard Assessment: Understanding the Risks
This compound is classified under the Globally Harmonized System (GHS) with specific hazard statements that dictate our safety protocols.[1][2] Understanding these hazards is the critical first step in mitigating risk.
-
H315 - Causes skin irritation: The bromomethyl group and the overall reactivity of the molecule can lead to localized inflammation upon contact with the skin.
-
H319 - Causes serious eye irritation: The eyes are particularly vulnerable. Direct contact can result in significant irritation and potential damage.[1]
-
H335 - May cause respiratory irritation: As a liquid with a boiling point of 195°C, it may have a significant vapor pressure, especially under heating.[2] Inhalation of its vapors can irritate the respiratory tract.[1]
-
H302 - Harmful if swallowed: While the primary routes of exposure in a laboratory setting are inhalation and dermal contact, accidental ingestion poses a significant toxicological risk.[2][3]
Given these classifications, a comprehensive personal protective equipment (PPE) strategy is not merely recommended; it is mandatory.[4][5]
Core Personal Protective Equipment (PPE) Requirements
The selection of PPE must directly counteract the identified hazards. Assume that any new or relatively unstudied compound is hazardous and requires careful handling.[6]
Eye and Face Protection
Due to the serious eye irritation risk (H319), standard safety glasses are insufficient.
-
Minimum Requirement: Chemical splash goggles that meet ANSI Z87.1 standards are required at all times.[5][7]
-
Best Practice: When handling larger quantities (>5g) or when there is a risk of splashing, a full-face shield should be worn over chemical splash goggles.[6] This provides an essential secondary layer of protection for the entire face.
Hand Protection
To prevent skin irritation (H315), appropriate gloves are crucial. No single glove material is impervious to all chemicals indefinitely.
-
Glove Selection: Disposable nitrile gloves are a suitable initial choice for incidental contact, offering good resistance to a range of chemicals.[7]
-
Protocol for Use: Always inspect gloves for tears or holes before use.[4][5] For extended contact or handling larger volumes, consider double-gloving. If a glove is contaminated, remove it immediately using the proper technique, wash your hands, and don a new pair.[5]
Body Protection
Protecting your skin and personal clothing from contamination is a fundamental laboratory practice.
-
Lab Coat: A buttoned, long-sleeved lab coat should be worn at all times.[7][8]
-
Apparel: Full-length pants and closed-toe, closed-heel shoes are mandatory to protect against spills and falling objects.[4][7]
Respiratory Protection
To mitigate the risk of respiratory irritation (H335), engineering controls are the first line of defense.
-
Primary Control: All handling of this compound must be conducted within a certified chemical fume hood.[7][8] This is the most effective way to control exposure to harmful vapors.
-
Secondary Control: If a fume hood is not available or if ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[7][9] However, relying on respirators should be an exception, not the rule.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical splash goggles (ANSI Z87.1). Face shield for splash risk. | Protects against serious eye irritation (H319) from splashes.[5][6][7] |
| Hand Protection | Disposable nitrile gloves. Consider double-gloving for larger quantities. | Prevents skin irritation (H315) from direct contact.[5][7] |
| Body Protection | Long-sleeved, buttoned lab coat. Long pants and closed-toe shoes. | Protects skin and clothing from contamination.[4][7] |
| Respiratory Protection | Work in a certified chemical fume hood. | Prevents inhalation of vapors causing respiratory irritation (H335).[7][8] |
Operational and Disposal Plan
A systematic workflow is essential for minimizing exposure and preventing accidents.
Experimental Workflow
Caption: Safe Handling Workflow for this compound.
Step-by-Step Handling Protocol
-
Preparation: Before entering the lab, review this guide and the Safety Data Sheet (SDS).[5] Don all required PPE: lab coat, chemical splash goggles, and nitrile gloves.[8] Ensure the chemical fume hood is on and functioning correctly.
-
Aliquotting: Conduct all manipulations, including weighing and transferring, inside the fume hood.[7] Use appropriate tools (e.g., spatulas, syringes) to handle the chemical. Keep the primary container tightly sealed when not in use.
-
Post-Handling: After use, decontaminate any reusable equipment. Remove gloves and wash hands thoroughly with soap and water before leaving the laboratory.[4][10]
Spill and Emergency Procedures
-
Small Spill (in fume hood): Carefully absorb the spill with an inert material like vermiculite or sand. Place the absorbent material into a sealed, labeled container for hazardous waste disposal.[11] Clean the spill area with an appropriate solvent, followed by soap and water.
-
Large Spill or Spill Outside Hood: Evacuate the immediate area. Alert your supervisor and follow your institution's emergency procedures. Do not attempt to clean it up without proper training and equipment.
-
Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes.[12] Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[12] Seek immediate medical attention.
Disposal Plan
Chemical waste must be handled responsibly to protect the environment.
-
Waste Collection: Dispose of unused this compound and any contaminated materials (gloves, absorbent paper, etc.) in a clearly labeled, sealed hazardous waste container.
-
Waste Disposal: Follow all local, state, and federal regulations for hazardous waste disposal. Never dispose of this chemical down the drain. The final disposal must be handled by an approved waste disposal plant.[1]
By adhering to these rigorous safety protocols, you can confidently and safely incorporate this compound into your research, ensuring that your pursuit of scientific discovery is grounded in a culture of safety and responsibility.
References
- 1. 858121-94-5 this compound AKSci 3357AC [aksci.com]
- 2. 4-Bromomethyl-1,1-difluoro-cyclohexane | 858121-94-5 [chemicalbook.com]
- 3. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 4. artsci.usu.edu [artsci.usu.edu]
- 5. hmc.edu [hmc.edu]
- 6. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. zmshealthbio.com [zmshealthbio.com]
- 9. fishersci.com [fishersci.com]
- 10. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 11. resources.rndsystems.com [resources.rndsystems.com]
- 12. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
